DM4-SMCC
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C54H72ClN5O16S |
|---|---|
分子量 |
1114.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11-,29-12-/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |
InChI 键 |
VYNFFBGYRBMGDS-YWPLKADPSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
what is the mechanism of DM4-SMCC
An In-depth Technical Guide to the Core Mechanism of DM4-SMCC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. This technical guide provides a comprehensive examination of the mechanism of action of drug-linker conjugates utilizing the potent anti-tubulin agent DM4 and the non-cleavable linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
DM4, a maytansinoid derivative, exerts its cytotoxic effect by disrupting microtubule dynamics, a process essential for cell division.[1][2] The SMCC linker provides a stable and robust connection between the antibody and the DM4 payload, ensuring the integrity of the ADC in circulation.[3] Drug release is contingent upon the internalization of the ADC by the target cancer cell and subsequent degradation of the antibody within the lysosome.[4] This mechanism of action underscores the high stability and favorable safety profile of this compound-based ADCs. This guide will delve into the detailed chemistry of conjugation, the step-by-step mechanism of action from systemic circulation to cellular apoptosis, present available quantitative data, and provide illustrative experimental protocols.
Core Components:
-
DM4 (Ravatansine): A potent maytansinoid and anti-tubulin agent that inhibits cell division.[5][6] It is a thiol-containing derivative of maytansine, optimized for conjugation to antibodies.[2]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker that forms stable amide and thioether bonds, connecting the antibody to the DM4 payload.[3][7] As a non-cleavable linker, it ensures the payload remains attached to the antibody until the entire ADC is internalized and degraded.[4][8]
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Systemic Circulation and Tumor Targeting
Once administered, the ADC circulates through the bloodstream. The stability of the SMCC linker is paramount during this phase, preventing the premature release of the highly potent DM4 payload, which could otherwise lead to significant off-target toxicity.[3] The monoclonal antibody component of the ADC is designed to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells.[9]
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis.[9][10] The complex is then trafficked through the endosomal-lysosomal pathway.
Lysosomal Degradation and Payload Release
Within the acidic environment of the lysosome, cellular proteases degrade the monoclonal antibody component of the ADC.[4][8] This degradation process liberates the DM4 payload, which is attached to the linker and an amino acid residue (typically lysine) from the antibody. The most prominent tumor metabolite is Lys-SMCC-DM4.[4]
Cytotoxic Effect of DM4
Once released into the cytoplasm, the active DM4 metabolite can exert its potent cytotoxic effects.[2][] The primary mechanism of DM4-induced cell death involves the disruption of microtubule dynamics:[1][2]
-
Binding to Tubulin: DM4 binds to tubulin dimers, the fundamental building blocks of microtubules.[1][12]
-
Inhibition of Polymerization: This binding prevents the assembly of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division.[1][13]
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle, primarily in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[1][2]
Due to the non-cleavable nature of the SMCC linker, the released payload is less likely to diffuse out of the cell and affect neighboring cells, a phenomenon known as the "bystander effect."[3] This makes this compound ADCs most suitable for tumors with high and uniform antigen expression.
Data Presentation
The cytotoxic potency of DM4 and ADCs utilizing this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population in vitro.
| Cell Line | Compound | IC50 (nM) | Citation |
| KB cells | DM4-SMe | 0.026 | [14] |
| Various | DM4 | Sub-nanomolar | [15] |
Note: IC50 values for this compound ADCs are highly dependent on the target antigen expression levels of the specific cancer cell line and the efficiency of ADC internalization.
Experimental Protocols
Synthesis of this compound Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating DM4 to a monoclonal antibody using the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
SMCC crosslinker
-
DM4 payload
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (for cysteine conjugation):
-
If conjugating to native or engineered cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period.
-
Remove the reducing agent using a desalting column.
-
-
Linker Activation and Conjugation:
-
React the antibody's lysine residues with the NHS-ester end of the SMCC linker to form a stable amide bond.
-
Alternatively, for cysteine conjugation, the maleimide group of the SMCC linker reacts with the free thiol groups of the reduced antibody.
-
-
Payload Attachment:
-
React the thiol group on the DM4 molecule with the maleimide group on the SMCC-modified antibody to form a stable thioether bond.
-
Perform the reaction at a controlled pH and temperature.
-
-
Quenching:
-
Quench any unreacted maleimide groups with a capping agent like N-acetyl-cysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated antibody, free payload, and other reactants using size-exclusion chromatography or other suitable purification methods.
-
-
Characterization:
In Vitro Cytotoxicity Assay
This assay determines the potency of the this compound ADC on target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (low or no antigen expression)
-
Cell culture medium and supplements
-
This compound ADC
-
Untargeted isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC.
-
Treat the cells with the different concentrations of the ADCs.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and cell death to occur (typically 72-120 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Tubulin Polymerization Assay
This assay directly measures the effect of the released DM4 payload on microtubule assembly.[1]
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
DM4 solution at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add different concentrations of DM4 to the reaction mixtures.
-
-
Initiation of Polymerization:
-
Incubate the reaction mixtures at 37°C to initiate tubulin polymerization.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance against time for each DM4 concentration to observe the effect on the rate and extent of tubulin polymerization.
-
Mandatory Visualizations
Caption: Overall mechanism of action of a this compound ADC.
Caption: Simplified workflow for this compound ADC conjugation.
Caption: DM4-induced signaling pathway to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are ADC Linkers? | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioivt.com [bioivt.com]
- 12. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labiotech.eu [labiotech.eu]
DM4-SMCC: A Technical Guide to Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the drug-linker conjugate, DM4-SMCC, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and the methodologies for its conjugation to antibodies, providing a valuable resource for researchers in the field of targeted cancer therapy.
Structure and Components
This compound is a conjugate comprised of two key functional units: the highly potent cytotoxic agent DM4 and the stable, non-cleavable linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
DM4 (Ravatansine): A derivative of the potent maytansinoid, maytansine, DM4 is a powerful antimitotic agent.[1] Its cytotoxic activity stems from its ability to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[1]
-
SMCC Linker: This heterobifunctional crosslinker provides a stable covalent bond between the DM4 payload and a monoclonal antibody.[2] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups, such as the one present on the DM4 molecule.[2] The cyclohexane bridge within the SMCC structure enhances the stability of the maleimide group.[3]
The chemical structure of this compound facilitates its role as a key building block in the construction of ADCs, where the antibody component guides the potent DM4 to target cancer cells.
Caption: Chemical components of the this compound conjugate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the successful development of ADCs.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₇₂ClN₅O₁₆S | [4] |
| Molecular Weight | 1114.69 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | DMSO: 125 mg/mL (112.14 mM) (ultrasonication may be required) | [5] |
| Water: Sparingly soluble | [6] | |
| Ethanol: Sparingly soluble | [6] | |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Mechanism of Action: Tubulin Inhibition
The cytotoxic activity of this compound, once delivered to the target cell by an ADC, is exerted by the DM4 payload. DM4 is a potent inhibitor of tubulin polymerization. Microtubules are dynamic cytoskeletal polymers essential for the formation of the mitotic spindle during cell division.
By binding to tubulin, DM4 disrupts microtubule dynamics, leading to:
-
Inhibition of Microtubule Assembly: DM4 prevents the polymerization of tubulin dimers into microtubules.[1]
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus halts the cell cycle, typically in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.
Caption: Mechanism of action of DM4 as a tubulin polymerization inhibitor.
Experimental Protocols
The successful creation of an effective and safe ADC using this compound relies on well-defined and controlled experimental procedures. The following outlines the key steps for the synthesis of the this compound conjugate and its subsequent conjugation to a monoclonal antibody.
Synthesis of this compound Drug-Linker
This procedure involves the reaction of the thiol group of DM4 with the maleimide group of the SMCC linker to form a stable thioether bond.
Materials:
-
DM4 (Ravatansine)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous, amine-free organic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve SMCC in the chosen anhydrous organic solvent to a desired concentration.
-
In a separate vessel, dissolve DM4 in the same solvent.
-
Under an inert atmosphere, slowly add the DM4 solution to the SMCC solution with continuous stirring. A slight molar excess of SMCC is typically used to ensure complete consumption of the DM4.
-
Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by analytical HPLC or LC-MS.
-
Upon completion, the this compound conjugate can be purified from unreacted starting materials and byproducts using preparative reverse-phase HPLC.
-
The fractions containing the purified this compound are collected, and the solvent is removed (e.g., by lyophilization) to yield the final product as a solid.
-
The identity and purity of the this compound conjugate should be confirmed by analytical methods such as LC-MS and NMR.[7][8]
Conjugation of this compound to a Monoclonal Antibody
This is a two-step process that first involves the activation of the antibody with the NHS ester of this compound, followed by the removal of excess linker and subsequent reaction with a reducing agent to generate thiol groups for conjugation if a disulfide-based linker strategy is not being used. However, for this compound, the conjugation is typically to lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, free of primary amines like Tris)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris buffer or lysine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))[9]
Protocol:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in the appropriate reaction buffer.
-
Reaction Setup: Slowly add a calculated molar excess of the this compound solution to the antibody solution with gentle mixing. The molar ratio of this compound to the antibody will determine the final drug-to-antibody ratio (DAR) and needs to be optimized for each specific antibody.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove unconjugated this compound, aggregates, and other impurities from the ADC.[4] This is a critical step to ensure the safety and efficacy of the final product. Common methods include:
-
Characterization: The purified ADC should be thoroughly characterized to determine:
-
Drug-to-Antibody Ratio (DAR): Typically measured by UV-Vis spectroscopy or mass spectrometry.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).
-
In vitro Cytotoxicity: Evaluated using relevant cancer cell lines.
-
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Stability Considerations
The stability of the this compound conjugate and the resulting ADC is crucial for its therapeutic window and shelf-life.
-
pH Stability: The NHS ester of SMCC is susceptible to hydrolysis, with the rate increasing with pH.[3] The maleimide group is more stable but can also hydrolyze at pH values above 7.5.[10] Conjugation reactions are therefore typically performed at a pH of 7.2-7.5.[10]
-
Thermal Stability: The thermal stability of the ADC can be influenced by the conjugation process and the DAR.[11] Differential scanning calorimetry (DSC) can be used to assess changes in the thermal stability of the antibody upon conjugation.[11]
-
In Vivo Stability: The thioether bond formed between DM4 and SMCC is generally stable in vivo. The non-cleavable nature of the SMCC linker means that the drug is primarily released upon lysosomal degradation of the antibody within the target cell.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Careful consideration of its chemical properties and adherence to detailed experimental protocols are paramount for the successful development of potent and specific antibody-drug conjugates.
References
- 1. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 2. Antibody purification | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles and Applications of DM4 Maytansinoid Payloads in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to merge the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. This approach aims to maximize the therapeutic index by delivering highly active agents directly to tumor cells, thereby minimizing systemic toxicity. Among the various classes of cytotoxic payloads, maytansinoids have emerged as a clinically significant group. These potent microtubule inhibitors, derived from the natural product maytansine, induce cell cycle arrest and apoptosis at sub-nanomolar concentrations.[1][] However, their narrow therapeutic window as standalone agents limited their clinical application, paving the way for their use in ADCs.[1][]
This technical guide provides an in-depth exploration of DM4, a thiol-containing maytansinoid derivative specifically engineered for use in ADCs. We will delve into its mechanism of action, the chemistry of its conjugation to antibodies, preclinical and clinical data, and detailed experimental protocols relevant to the development and evaluation of DM4-based ADCs.
DM4: Structure and Mechanism of Action
DM4, chemically known as N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, is a synthetic derivative of maytansine.[3][4][5][6] Its structure is optimized for ADC development, featuring a thiol group that serves as a reactive handle for conjugation to a linker molecule.[][7]
The primary mechanism of action for DM4, like other maytansinoids, is the potent disruption of microtubule dynamics.[8][9][10] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and maintenance of cell structure.[10] DM4 binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site, effectively inhibiting its polymerization.[10] This disruption of the microtubule assembly leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[11][12]
The Bystander Killing Effect
A key feature of ADCs utilizing DM4 with a cleavable linker, such as a disulfide linker, is the ability to induce a "bystander killing effect".[10][13][14][15] After the ADC is internalized by the target antigen-positive cancer cell and trafficked to the lysosome, the linker is cleaved, releasing the DM4 payload. The resulting metabolites, DM4 and S-methyl-DM4, are neutral and membrane-permeable.[16][17] This permeability allows them to diffuse out of the target cell and into the surrounding tumor microenvironment, where they can be taken up by neighboring antigen-negative cancer cells, inducing their apoptosis.[9][13][15] This bystander effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.[9][13]
The following diagram illustrates the general mechanism of action of a DM4-ADC, including the bystander effect.
Caption: Mechanism of action of a DM4-ADC leading to apoptosis and bystander killing.
The following diagram illustrates the signaling cascade initiated by microtubule disruption, leading to apoptosis.
Caption: Signaling pathway from microtubule disruption by DM4 to apoptosis.
DM4-ADC Conjugation Chemistry
The covalent attachment of DM4 to a monoclonal antibody is a critical step in creating a stable and effective ADC. This process involves a linker molecule that connects the payload to the antibody. A commonly used linker for DM4 is SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) , a cleavable linker containing a disulfide bond.[][6][10][]
The conjugation process typically proceeds as follows:
-
Antibody Modification: The interchain disulfide bonds of the antibody (typically an IgG1) are partially reduced using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This exposes reactive thiol (-SH) groups on the cysteine residues.
-
Linker-Payload Reaction: The SPDB linker, which has an N-hydroxysuccinimide (NHS) ester on one end and a pyridyldithio group on the other, is first reacted with the DM4 payload. This step is often pre-formed to create the SPDB-DM4 conjugate.
-
Conjugation to Antibody: The SPDB-DM4 linker-payload is then reacted with the reduced antibody. The pyridyldithio group on the SPDB linker reacts with the free thiol groups on the antibody to form a new, sterically hindered disulfide bond. This linkage is designed to be stable in the bloodstream but susceptible to cleavage by intracellular reducing agents like glutathione, which is present in high concentrations inside cells.[17]
-
Purification: The resulting ADC is a heterogeneous mixture of species with different drug-to-antibody ratios (DARs). Purification steps, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), are employed to remove unconjugated antibody, excess linker-payload, and to characterize the DAR distribution.[19][20]
Preclinical and Clinical Data Overview
Numerous DM4-containing ADCs have been evaluated in preclinical and clinical studies. This section summarizes key quantitative data for representative DM4-ADCs.
In Vitro Cytotoxicity
The potency of DM4-ADCs is typically first assessed in vitro against a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric.
| ADC | Target Antigen | Cell Line | Target Expression | IC50 (nmol/L) | Reference |
| Anetumab Ravtansine | Mesothelin | Mesothelin-positive cells | High | 0.72 | --INVALID-LINK--[10][14] |
| Mirvetuximab Soravtansine (IMGN853) | Folate Receptor α (FRα) | FRα 2+ uterine cancer lines | High | Highly cytotoxic vs. controls | --INVALID-LINK--[16][21] |
| H6-DM4 | 5T4 (Trophoblast glycoprotein) | GI cancer cell lines | High | Nanomolar range | --INVALID-LINK--[22] |
In Vivo Efficacy in Xenograft Models
The antitumor activity of DM4-ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
| ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| Anetumab Ravtansine | MIA PaCa-2/meso, HT-29/meso xenografts | 10.6 mg/kg ADC | Complete tumor eradication | --INVALID-LINK--[10][14] |
| Mirvetuximab Soravtansine (IMGN853) | Endometrioid xenograft (END(K)265) | Not specified | Complete resolution of tumors | --INVALID-LINK--[16] |
| Mirvetuximab Soravtansine (IMGN853) | Uterine Serous Carcinoma PDX (BIO(K)1) | Not specified | 2-fold increase in median survival | --INVALID-LINK--[16] |
| H6-DM4 | Established GI tumor xenografts | 2.5 mg/kg or 10 mg/kg | Tumor eradication without observable toxicity | --INVALID-LINK--[22] |
Pharmacokinetic Parameters
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs.
| Analyte | ADC | Species | Half-life (t½) | Cmax (Peak Concentration) | AUC (Area Under Curve) | Reference |
| Anetumab Ravtansine (ADC) | Anetumab Ravtansine | Human | 5.5 days | N/A | N/A | --INVALID-LINK--[8][23] |
| DM4 (Payload) | Anetumab Ravtansine | Human | 2.9 days | N/A | N/A | --INVALID-LINK--[8] |
| DM4-Me (Metabolite) | Anetumab Ravtansine | Human | 5.6 days | N/A | N/A | --INVALID-LINK--[8] |
| Lorvotuzumab Mertansine (ADC) | Lorvotuzumab Mertansine (DM1 ADC) | Human (Pediatric) | N/A | N/A | N/A | --INVALID-LINK--[24] |
| DM1 (Payload) | Lorvotuzumab Mertansine (DM1 ADC) | Human (Pediatric) | 35 hours | 0.87 µg/mL | 27.9 µg/mL*h | --INVALID-LINK--[24] |
Note: Data for Lorvotuzumab Mertansine (a DM1 ADC) is included as a relevant example of maytansinoid ADC pharmacokinetics.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of DM4-ADCs.
Protocol 1: Synthesis and Purification of a DM4-ADC (via SPDB linker)
Objective: To conjugate DM4 to a monoclonal antibody using an SPDB linker and purify the resulting ADC.
Materials:
-
Monoclonal Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM4-SPDB linker-payload conjugate
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Agent: N-ethylmaleimide (NEM)
-
Purification/Diafiltration Buffer: PBS, pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) columns and buffers (see Protocol 3)
-
Size Exclusion Chromatography (SEC) columns and buffers
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 5-10 mg/mL.
-
Perform buffer exchange into a phosphate buffer (e.g., 50 mM potassium phosphate, 2 mM EDTA, pH 6.5).
-
-
Partial Reduction of Antibody:
-
Add a 2-4 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce a subset of the interchain disulfide bonds. The exact molar excess and incubation time should be optimized to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
-
Conjugation Reaction:
-
Prepare a stock solution of DM4-SPDB in an organic solvent like DMSO.
-
Add the DM4-SPDB solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of NEM over the initial TCEP concentration to quench any unreacted thiol groups on the antibody.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated DM4-SPDB and other small molecules by tangential flow filtration (TFF) or size exclusion chromatography (SEC), exchanging the buffer into a formulation buffer (e.g., PBS, pH 7.4).
-
The purified ADC can be further fractionated based on DAR using preparative HIC if desired.
-
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR using UV-Vis spectroscopy, HIC-HPLC, or Mass Spectrometry (see Protocols 2 and 3).
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the ADC using SDS-PAGE (reduced and non-reduced).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Materials:
-
HIC Column (e.g., Butyl-NPR)
-
HPLC System with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol)
-
ADC Sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (e.g., 0% to 100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.), which are more hydrophobic and thus retained longer on the column.[14][25]
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[14][26]
-
Protocol 3: Determination of DAR by Mass Spectrometry
Objective: To determine the average DAR by measuring the mass of the intact ADC.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-Phase (RP) or Size Exclusion (SEC) column suitable for protein analysis
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
(Optional) PNGase F for deglycosylation
-
ADC Sample
-
Deconvolution software
Procedure:
-
Sample Preparation (Optional Deglycosylation):
-
To simplify the mass spectrum, the ADC can be deglycosylated by treating it with PNGase F according to the manufacturer's protocol. This removes the heterogeneity caused by different glycoforms.
-
-
LC-MS Analysis:
-
Inject the intact ADC sample (glycosylated or deglycosylated) onto the LC-MS system.
-
Separate the ADC from any contaminants using a suitable LC gradient.
-
Acquire the mass spectrum of the intact ADC. The spectrum will show a distribution of charge states.
-
-
Data Analysis:
-
Use deconvolution software to convert the charge state distribution into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show a series of peaks, each corresponding to the antibody conjugated with a different number of DM4 molecules (e.g., Ab, Ab+DM4, Ab+2DM4, etc.).
-
Calculate the average DAR by determining the relative abundance of each peak and applying a weighted average formula.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of a DM4-ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
DM4-ADC and control antibody/ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and control articles in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.
-
Incubate for 72-120 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.
-
ADC Development and Evaluation Workflow
The development of a DM4-ADC is a complex, multi-stage process. The following diagram outlines a typical workflow from target identification to preclinical evaluation.
Caption: A comprehensive workflow for the development and evaluation of DM4-ADCs.
Conclusion
The DM4 maytansinoid payload has proven to be a highly effective cytotoxic agent for the development of antibody-drug conjugates. Its potent microtubule-disrupting mechanism, coupled with the ability to induce bystander killing when used with cleavable linkers, makes it a valuable tool in the fight against cancer. The success of ADCs like anetumab ravtansine and mirvetuximab soravtansine in preclinical and clinical settings underscores the therapeutic potential of this payload. A thorough understanding of its chemistry, mechanism of action, and the critical parameters for its evaluation, as outlined in this guide, is essential for the successful design and development of the next generation of DM4-based ADCs. Continued research into linker technology, target selection, and combination therapies will further expand the clinical utility of this powerful class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Inhibition of Tumor Growth by Diabody-Drug Conjugates via Half-Life Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20210187114A1 - Novel linker, preparation method, and application thereof - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. Predictive Simulations in Preclinical Oncology to Guide the Translation of Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody–Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Portico [access.portico.org]
- 12. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Activity of IMGN853, an Antibody-Drug Conjugate Targeting Folate Receptor Alpha Linked to DM4, in Biologically Aggressive Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADVL1522: A Phase 2 Study of Lorvotuzumab Mertansine (IMGN901) in Children with Relapsed or Refractory Wilms Tumor, Rhabdomyosarcoma, Neuroblastoma, Pleuropulmonary Blastoma, Malignant Peripheral Nerve Sheath Tumor (MPNST) and Synovial Sarcoma, a Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Understanding DM4-SMCC Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cytotoxic mechanisms of the antibody-drug conjugate (ADC) payload, DM4, when linked via the non-cleavable SMCC linker. DM4, a potent maytansinoid derivative, functions as a microtubule-depolymerizing agent, leading to cell cycle arrest and apoptosis in targeted cancer cells. This document details the core mechanism of action, presents quantitative cytotoxicity data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action
The cytotoxic activity of a DM4-SMCC conjugated antibody is initiated upon binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to lysosomes. Within the lysosome, proteolytic degradation of the antibody releases the this compound-amino acid catabolite. However, due to the non-cleavable nature of the SMCC linker, the active payload is considered to be the lysine-SMCC-DM4 metabolite. This active metabolite then enters the cytoplasm and exerts its potent cytotoxic effects by disrupting microtubule dynamics.[1]
DM4 binds to tubulin, inhibiting its polymerization and leading to a net depolymerization of microtubules. This disruption of the microtubule network is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division. The inability to form a functional mitotic spindle leads to arrest of the cell cycle in the G2/M phase.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[3]
Data Presentation: In Vitro Cytotoxicity of DM4-ADCs
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a cytotoxic agent. The IC50 values for ADCs utilizing DM4 are dependent on several factors, including the target antigen, the level of antigen expression on the cancer cells, the antibody format, and the drug-to-antibody ratio (DAR). The following table summarizes representative IC50 values for various DM4-containing ADCs in different cancer cell lines. It is important to note that these values reflect the potency of the entire ADC and not solely the this compound payload.
| Antibody Target | Linker | Payload | Cancer Cell Line | IC50 (pM) | Reference |
| EpCAM | SMCC | DM1 | MCF7 (Breast Cancer) | ~7000 | [1] |
| EpCAM | SPP | DM1 | MCF7 (Breast Cancer) | ~10000 | [1] |
| CanAg | SMCC | DM1 | COLO205 (Colon Cancer) | 210 | [4] |
| CanAg | SPDB | DM4 | COLO205 (Colon Cancer) | 30 | [4] |
| Folate Receptor α | sulfo-SPDB | DM4 | KB (Cervical Cancer) | 10-100 | [5] |
| CD123 | Undisclosed | DM4 | MOLM-13 (AML) | 10-100 | [5] |
| HER2 | Undisclosed | DM4 | SK-BR-3 (Breast Cancer) | 100-1000 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound cytotoxicity are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound conjugated antibody (or relevant ADC)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound ADC
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound ADC at a relevant concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9][10][11]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound ADC
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the this compound ADC as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mandatory Visualization
Signaling Pathway of DM4-Induced Apoptosis
The following diagram illustrates the key events in the intrinsic apoptotic pathway triggered by DM4-induced microtubule disruption.
Caption: DM4-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the general workflow for determining the cytotoxic effect of a this compound ADC on cancer cells.
Caption: Workflow for in vitro cytotoxicity assay.
Logical Relationship of DM4's Cellular Effects
This diagram illustrates the logical progression from microtubule disruption to apoptosis induced by DM4.
Caption: Logical flow of DM4's cytotoxic effects.
References
- 1. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow-cytometry reveals mitochondrial DNA accumulation in Saccharomyces cerevisiae cells during cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Principle of Non-Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of non-cleavable linkers in the design and development of Antibody-Drug Conjugates (ADCs). It delves into their mechanism of action, stability, and the critical process of drug release, offering valuable insights for researchers and professionals in the field of targeted cancer therapy.
Core Principles of Non-Cleavable Linkers
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy and safety profile.[1] Non-cleavable linkers are characterized by their high stability in the systemic circulation, lacking a specific chemical or enzymatic trigger for payload release.[2][3] Instead, the release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[4][5] This inherent stability minimizes premature drug release in the bloodstream, thereby reducing off-target toxicity and contributing to a wider therapeutic window.[2][6]
The mechanism of action for ADCs with non-cleavable linkers follows a precise sequence of events:
-
Binding and Internalization: The ADC circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell.[6] Upon binding, the entire ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is then trafficked from early endosomes to late endosomes and ultimately to lysosomes.[6]
-
Antibody Degradation and Payload Release: The acidic environment of the lysosome, rich in various proteases such as cathepsins, facilitates the complete degradation of the antibody component of the ADC.[7][8][9][10] This proteolytic degradation liberates the cytotoxic payload, which remains attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody's conjugation site.[5][11]
-
Cytoplasmic Transport and Cytotoxicity: The resulting active metabolite, an amino acid-linker-payload complex, is then transported from the lysosome into the cytoplasm. For maytansinoid-based payloads like DM1, this transport is mediated by the lysosomal transporter SLC46A3.[4][11][12] Once in the cytoplasm, the cytotoxic payload can bind to its intracellular target (e.g., tubulin for DM1 and MMAF), leading to cell cycle arrest and ultimately, apoptosis.[6]
A key characteristic of ADCs employing non-cleavable linkers is the limited "bystander effect."[13][14] The released active metabolite is typically charged and, therefore, has poor membrane permeability, preventing it from diffusing out of the target cell to kill neighboring, antigen-negative cancer cells.[13][15] This necessitates high and homogeneous antigen expression on the tumor for optimal efficacy.
Common Non-Cleavable Linkers
Two of the most well-characterized and clinically utilized non-cleavable linkers are succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and maleimidocaproyl (mc).
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This heterobifunctional linker is famously used in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®, T-DM1).[6] The succinimidyl ester end of SMCC reacts with lysine residues on the antibody, while the maleimide group forms a stable thioether bond with the thiol group of the cytotoxic payload, DM1.[6][10] The cyclohexane ring in the SMCC linker provides steric hindrance, which contributes to the stability of the maleimide group.[6]
-
mc (Maleimidocaproyl): This linker is commonly used with auristatin payloads, such as monomethyl auristatin F (MMAF). The maleimide group of the mc linker reacts with cysteine residues on the antibody, which are often made available by reducing interchain disulfide bonds.[11][16][17] The caproyl spacer provides distance between the antibody and the payload. An example of an ADC utilizing an mc linker is belantamab mafodotin (Blenrep).
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for ADCs featuring non-cleavable linkers, providing a basis for comparison of their stability and efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Non-Cleavable Linkers
| ADC | Linker-Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| αCD22 Ab-MMAE | mc-MMAE | Reh | 143.3 | [1] |
| αCD22 Ab-MMAE | mc-MMAE | JM1 | 211.0 | [1] |
| T-DM1 | SMCC-DM1 | HER2-positive breast cancer cell lines | ~10-100 (equivalent to 1 µg/ml T-DM1 showing significant inhibition) | [5] |
| Non-cleavable ADC | Non-cleavable linker-MMAE | - | IC50: 10⁻¹¹ mol/L (for the active metabolite) | [3] |
Table 2: In Vivo Efficacy of ADCs with Non-Cleavable Linkers (Xenograft Models)
| ADC | Linker-Payload | Tumor Model | Efficacy | Reference |
| T-DM1 | SMCC-DM1 | JIMT-1 breast cancer xenograft | Significant tumor growth inhibition | [5] |
| T-DM1 | SMCC-DM1 | N-87 and OE-19 gastric cancer xenografts | Complete pathological response in OE-19; partial in N-87 | [18] |
| T-DM1 | SMCC-DM1 | HER2-positive breast cancer PDX models | Active in both high and low HER2-expressing models | [16] |
| anti-CD22-MC-MMAF | mc-MMAF | Ramos NHL xenograft | Tumor regression | [19] |
| anti-CD79b-MC-MMAF | mc-MMAF | Ramos NHL xenograft | Tumor regression | [19] |
| anti-CD22-NMS249 | MC-vc-PAB-PNU-159682 derivative | BJAB.Luc Burkitt's lymphoma xenograft | Tumor growth inhibition (95-129% TGI) | [20] |
Table 3: Comparative Plasma Stability of Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Non-cleavable (SMCC) | J2898A-SMCC-DM1 | - | Clears slightly faster than a non-maleimide control, suggesting some maytansinoid loss. | [2] |
| Non-cleavable (bromoacetamidocaproyl) | h1F6-C4A-bac-MMAF | Rodents | No loss of drug-linker observed after 15 days in circulation. | [21] |
| Cleavable (hydrazone) | - | - | Half-life of ~2-3 days in plasma. | [22] |
| Cleavable (silyl ether) | - | - | Half-life of >7 days in plasma. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs with non-cleavable linkers. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[23]
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), the unconjugated antibody, and the free cytotoxic payload in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions and controls to the respective wells.[23]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-144 hours).[23]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
In Vivo Plasma Stability Assay (LC-MS/MS-Based)
Objective: To quantify the amount of intact ADC and prematurely released payload in plasma over time.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats) at a specified dose.[24]
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.[24]
-
Quantification of Intact ADC (Immuno-capture LC-MS):
-
Immuno-capture: Use magnetic beads coated with an anti-human IgG antibody to capture the ADC from the plasma samples.
-
Elution and Digestion: Elute the captured ADC and digest it with an enzyme like papain or IdeS to separate the Fab and Fc fragments.
-
LC-MS/MS Analysis: Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a signature peptide from the antibody, which is correlated to the concentration of the intact ADC.
-
-
Quantification of Free Payload (Protein Precipitation LC-MS/MS):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins.[24]
-
Supernatant Collection: Centrifuge the samples and collect the supernatant containing the small-molecule free payload.[24]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.[24]
-
-
Data Analysis: Plot the concentration of the intact ADC and free payload over time. Calculate the half-life of the ADC in circulation.
In Vitro Bystander Effect Assay (Co-culture Assay)
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy distinction.[12][13]
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1, 1:3) in 96-well plates.[12][13]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include controls such as monocultures of each cell line treated with the ADC, and untreated co-cultures.[12]
-
Incubation: Incubate the plates for 72-96 hours.[12]
-
Imaging and Analysis:
-
Use a high-content imaging system to capture both brightfield and fluorescent images of the wells.
-
Quantify the number of viable Ag+ (non-fluorescent) and Ag- (GFP-positive) cells in each well using image analysis software.
-
-
Data Analysis: Calculate the percentage of viability for both Ag+ and Ag- cells in the co-cultures compared to the untreated controls. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect. For non-cleavable ADCs, this effect is expected to be minimal to non-existent.[4][15]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of an ADC with a Non-Cleavable Linker
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for evaluating ADC performance.
Conclusion
Non-cleavable linkers represent a robust and clinically validated strategy in the design of Antibody-Drug Conjugates. Their hallmark is exceptional plasma stability, which translates to a favorable safety profile by minimizing off-target toxicities. The reliance on complete lysosomal degradation for payload release makes them particularly suitable for targeting tumors with high and uniform antigen expression. While they generally lack a significant bystander effect, their predictable mechanism of action and proven efficacy in approved drugs like Kadcyla® underscore their importance in the expanding arsenal of targeted cancer therapies. A thorough understanding of their principles, coupled with rigorous experimental evaluation, is essential for the successful development of the next generation of ADCs.
References
- 1. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal cathepsin B plays an important role in antigen processing, while cathepsin D is involved in degradation of the invariant chain in ovalbumin-immunized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Endolysosomal proteolysis and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for DM4-SMCC Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. The maytansinoid DM4 is a potent microtubule-depolymerizing agent that induces cell cycle arrest and apoptosis.[][] When conjugated to a monoclonal antibody via the non-cleavable linker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), it forms a stable and effective ADC.[3][4]
The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[5] The NHS ester reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. The maleimide group then reacts with sulfhydryl (thiol) groups, present on the DM4 payload, to form a stable thioether bond.[5] This two-step conjugation process allows for a controlled reaction, minimizing the risk of antibody crosslinking.[4]
These application notes provide a detailed protocol for the conjugation of DM4-SMCC to a monoclonal antibody, along with methods for the characterization and in vitro evaluation of the resulting ADC.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound conjugation process and the characterization of the resulting ADC.
Table 1: Recommended Molar Ratios for this compound Conjugation
| Reactant | Recommended Molar Excess (relative to mAb) | Reference |
| SMCC | 10 - 50 fold | [6][7] |
| DM4 | Optimization Required (typically 1.5 - 5 fold excess over available maleimide groups) | [8] |
Table 2: Characterization of this compound ADC
| Parameter | Method | Typical Values | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV/Vis Spectroscopy, Mass Spectrometry | 2 - 4 | [8][9] |
| Purity / Aggregation | Size Exclusion Chromatography (SEC)-HPLC | >95% monomer | [10] |
| In vitro Cytotoxicity (IC50) | MTT or other cell viability assays | pM to low nM range | [11][12][13] |
Experimental Protocols
Protocol 1: Antibody Modification with SMCC
This protocol describes the first step of the conjugation, which involves the activation of the monoclonal antibody with the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
SMCC crosslinker.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[4]
-
Desalting columns (e.g., Sephadex G-25).
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5).
Procedure:
-
Antibody Preparation: Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free from primary amines like Tris.[4]
-
SMCC Preparation: Immediately before use, dissolve the SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Antibody Activation: Add the SMCC solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.[5] The recommended molar excess of SMCC to antibody is typically between 10 and 50-fold.[6][7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Immediately following incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[4] This step is critical to prevent quenching of the thiol-containing DM4 in the subsequent step.
Protocol 2: Conjugation of Maleimide-Activated Antibody with DM4
This protocol details the reaction between the maleimide-activated antibody and the thiol-containing DM4 payload.
Materials:
-
Maleimide-activated monoclonal antibody from Protocol 1.
-
DM4 payload.
-
Anhydrous DMSO or DMF.
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5).
Procedure:
-
DM4 Preparation: Dissolve the DM4 payload in a compatible organic solvent like DMSO to a known concentration.
-
Conjugation Reaction: Add the DM4 solution to the maleimide-activated antibody solution. The molar ratio of DM4 to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching: Quench the reaction by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated DM4 and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Characterization of the this compound ADC
This protocol describes methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The addition of the hydrophobic this compound linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient.
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt concentration (e.g., sodium phosphate buffer).
-
Monitor the elution profile at 280 nm.
-
Calculate the DAR by integrating the peak areas corresponding to different drug-loaded species.
-
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
Method:
-
Use a SEC column (e.g., TSKgel G3000SWxl) with an isocratic mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the potency of the this compound ADC in killing cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well plates.
-
This compound ADC and unconjugated antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Add the dilutions to the cells and incubate for 72-96 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
DM4-SMCC Conjugation Chemistry: Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemistry and processes involved in the conjugation of the cytotoxic maytansinoid derivative, DM4, to monoclonal antibodies (mAbs) using the non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). These application notes and protocols are intended to guide researchers in the development and characterization of stable and effective antibody-drug conjugates (ADCs) for targeted cancer therapy.
Introduction to DM4-SMCC Chemistry
The development of ADCs is a promising strategy in oncology, combining the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.
DM4 is a highly potent thiol-containing maytansine derivative that induces cell death by inhibiting tubulin polymerization and microtubule assembly, leading to mitotic arrest and apoptosis.[1]
SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. This non-cleavable linker forms stable covalent bonds with the antibody and the cytotoxic payload.[2] The NHS ester reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. The maleimide group reacts with sulfhydryl (thiol) groups, such as the one present on DM4, to form a stable thioether bond.[2] The cyclohexane ring in the SMCC linker provides steric hindrance that reduces the rate of hydrolysis of the maleimide group, enhancing its stability during the conjugation process.
The use of a non-cleavable linker like SMCC ensures that the cytotoxic payload is only released upon lysosomal degradation of the entire ADC within the target cancer cell. This minimizes off-target toxicity and enhances the therapeutic window of the ADC.
This compound Conjugation Workflow
The conjugation of DM4 to an antibody via the SMCC linker is a sequential, two-step process designed to minimize antibody crosslinking and ensure controlled conjugation.
Caption: Overall workflow for the preparation of a this compound Antibody-Drug Conjugate.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of this compound ADCs. Optimization of specific parameters such as molar ratios, reaction times, and temperatures may be necessary for different antibodies.
Protocol 1: Antibody Activation with SMCC
This protocol describes the modification of the antibody with the SMCC linker to introduce reactive maleimide groups.
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer.
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).
-
SMCC crosslinker.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting columns (e.g., Sephadex G-25).
-
Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0).
Procedure:
-
Antibody Preparation: Perform a buffer exchange of the antibody into an amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris.
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation Reaction: Add a calculated molar excess of the SMCC solution to the antibody solution while gently vortexing. The molar ratio of SMCC to antibody will influence the resulting Drug-to-Antibody Ratio (DAR) and should be optimized. A typical starting point is a 5- to 20-fold molar excess of SMCC over the antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Removal of Excess SMCC: Immediately following incubation, remove unreacted SMCC using a desalting column pre-equilibrated with thiol-free reaction buffer. This step is critical to prevent quenching of the thiol-containing DM4 in the subsequent step.
Protocol 2: Conjugation of Maleimide-Activated Antibody with DM4
This protocol details the reaction between the maleimide-activated antibody and the thiol-containing DM4 payload.
Materials:
-
Maleimide-activated antibody from Protocol 1.
-
DM4 payload.
-
Anhydrous DMSO.
-
Quenching solution (e.g., 100 mM N-acetylcysteine or L-cysteine in reaction buffer).
Procedure:
-
DM4 Solution Preparation: Dissolve DM4 in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a molar excess of the DM4 solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of DM4 over the available maleimide groups is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification and Characterization of the this compound ADC
Purification is essential to remove unreacted DM4, drug-linker species, and any protein aggregates.
Materials:
-
Crude ADC solution from Protocol 2.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).
-
Appropriate chromatography columns and buffers.
-
UV-Vis spectrophotometer.
-
LC-MS system.
Procedure:
-
Purification: Purify the ADC using SEC or HIC. SEC is commonly used to separate the ADC from smaller molecules and aggregates. HIC can be used to separate ADC species with different DARs.
-
Fraction Collection and Analysis: Collect fractions corresponding to the monomeric ADC peak. Pool the relevant fractions.
-
Concentration and Buffer Exchange: Concentrate the purified ADC and perform a buffer exchange into a suitable formulation buffer.
-
Characterization:
-
Protein Concentration: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the purity and extent of aggregation using Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound ADC development. The values provided are typical ranges and may require optimization for specific ADC constructs.
Table 1: Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Activation (Step 1) | ||
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency. |
| SMCC:Antibody Molar Ratio | 5:1 to 20:1 | Higher ratios generally lead to higher DARs. |
| Reaction pH | 7.2 - 7.5 | Optimal for NHS ester reaction with primary amines. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can reduce hydrolysis of SMCC. |
| Reaction Time | 30 - 120 minutes | |
| Conjugation (Step 2) | ||
| DM4:Antibody Molar Ratio | 1.5:1 to 5:1 (over maleimide) | Excess DM4 drives the reaction to completion. |
| Reaction pH | 6.5 - 7.0 | Optimal for maleimide reaction with thiols. |
| Reaction Temperature | 4°C or Room Temperature | |
| Reaction Time | 1 - 16 hours |
Table 2: Typical Characterization Parameters for this compound ADCs
| Parameter | Typical Value/Range | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, LC-MS, UV-Vis |
| Monomer Purity | > 95% | SEC-HPLC |
| Aggregates | < 5% | SEC-HPLC |
| In Vitro Potency (IC50) | Sub-nanomolar to nanomolar | Cell-based cytotoxicity assays |
| Plasma Stability | Varies depending on mAb | LC-MS based methods to measure DAR over time.[1] |
Mechanism of Action and Signaling Pathway
DM4-ADCs exert their cytotoxic effect through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell.
Caption: Signaling pathway of DM4-ADC induced apoptosis.
Upon internalization, the ADC is trafficked to the lysosome where the antibody component is degraded by proteases, releasing the DM4-linker-lysine metabolite. This active metabolite then diffuses into the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[1] This leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis. This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and the activation of a caspase cascade, culminating in programmed cell death.[3][4][5]
Conclusion
The this compound conjugation chemistry provides a robust platform for the development of stable and potent antibody-drug conjugates. The non-cleavable nature of the SMCC linker ensures targeted delivery and release of the DM4 payload within cancer cells, minimizing systemic toxicity. Careful optimization of the conjugation parameters and thorough characterization of the resulting ADC are crucial for achieving a desirable therapeutic window and advancing these promising targeted therapies to the clinic.
References
Application Note and Protocols for In Vitro Cytotoxicity Assessment of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] A critical step in the preclinical development of ADCs is the rigorous evaluation of their cytotoxic potential in vitro.[3][4][5] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs utilizing a DM4 maytansinoid payload conjugated to an antibody via a non-cleavable SMCC linker.
DM4 is a potent microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in rapidly dividing cells.[2][6] The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody, ensuring stability in circulation and target-specific drug release.[7][8]
These protocols are intended to guide researchers in generating reliable and reproducible data for the selection and characterization of DM4-SMCC ADC candidates. The most common methods for assessing cytotoxicity, the MTT and XTT assays, are detailed below.[1][4][9]
Mechanism of Action of this compound ADCs
The cytotoxic effect of a this compound ADC is initiated by the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded, releasing the DM4 payload still attached to the linker and a lysine residue.[10] The released DM4 then binds to tubulin, disrupting microtubule dynamics. This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][6][9]
Mechanism of action of a this compound ADC.
Data Presentation
Quantitative data from in vitro cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of ADC potency across different cell lines and against control antibodies. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an ADC.
Table 1: Example Cytotoxicity Data for a HER2-Targeting this compound ADC
| Cell Line | Target Antigen Expression | ADC Treatment | IC50 (nM) |
| BT-474 | High HER2 | HER2-DM4-SMCC ADC | 0.5 |
| Isotype Control ADC | >1000 | ||
| MDA-MB-468 | Low/Negative HER2 | HER2-DM4-SMCC ADC | >1000 |
| Isotype Control ADC | >1000 |
Table 2: Published IC50 Values for Various DM4-ADCs
| ADC Target | Cell Line(s) | IC50 Range (nM) | Reference |
| CD33 | MOLM-13 | 0.1 - 0.3 | [11] |
| DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Potent cytotoxicity observed | [9][12] |
| 5T4 | Multiple GI Cancer Cell Lines | In the nanomolar range | [9] |
| CEACAM5 | CEACAM5-expressing tumor cells | Potent antitumor activity | [9] |
Experimental Protocols
The following are detailed protocols for conducting in vitro cytotoxicity assays using the MTT and XTT methods. It is crucial to include appropriate controls, such as an irrelevant ADC (isotype control) and untreated cells, to ensure the specificity of the cytotoxic effect.
General Workflow for In Vitro Cytotoxicity Assays
General workflow for ADC in vitro cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell line of interest (both antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]
-
This compound ADC and control antibody/ADC
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[9]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring they are in the exponential growth phase.[13]
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADC and a negative control (e.g., unconjugated antibody or an irrelevant ADC) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.[9]
-
Include wells with medium only (blank) and wells with untreated cells (vehicle control).[9]
-
Incubate the plate for 72-96 hours, as tubulin inhibitors like DM4 may require this duration to exert their cytotoxic effects.[5]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative to the MTT assay and has the advantage that the resulting formazan dye is soluble in aqueous solution, eliminating the need for a solubilization step.
Materials:
-
Same as for MTT assay, with the following exception:
-
XTT reagent and electron coupling reagent (provided as a kit)
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.[1]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is typically used to correct for non-specific background readings.[1]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other wells.[1]
-
Normalization: Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100.[1]
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of ADC that inhibits cell viability by 50%.[1]
-
Troubleshooting
High Background Absorbance:
-
Cause: High cell density or excessive pipetting force.
-
Solution: Optimize cell seeding number and handle cell suspension gently.[14]
Inconsistent IC50 Values:
-
Cause: Variability in cell health, passage number, or ADC aggregation.
-
Solution: Use authenticated, low-passage cells, ensure cells are in the exponential growth phase, and check ADC for aggregation.[13]
Compound Interference:
-
Cause: The test compound may directly reduce the MTT or XTT reagent.
-
Solution: Run a control with the compound in medium without cells to check for interference.[1]
For further troubleshooting, it is recommended to consult specialized guides on ADC in vitro assays.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for In Vivo DM4-SMCC ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. This document provides detailed application notes and protocols for the preclinical in vivo evaluation of ADCs utilizing the DM4 maytansinoid payload conjugated via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. DM4 is a potent anti-tubulin agent that induces cell cycle arrest and apoptosis upon internalization into target cancer cells.[][] The SMCC linker ensures that the DM4 payload remains attached to the antibody until lysosomal degradation of the antibody backbone, thereby providing a stable and targeted delivery system.[3][4] Effective preclinical evaluation of DM4-SMCC ADCs requires robust in vivo models that can accurately predict clinical efficacy and toxicity. This guide outlines the selection of appropriate animal models, detailed experimental protocols for efficacy testing, and methods for endpoint analysis.
In Vivo Model Selection
The choice of an appropriate in vivo model is critical for the successful preclinical evaluation of a this compound ADC. The primary considerations include the tumor type, the expression level of the target antigen, and the specific scientific questions being addressed. The most commonly utilized models are human tumor xenografts in immunodeficient mice.[5]
1.1 Cell Line-Derived Xenograft (CDX) Models
CDX models are generated by implanting cultured human cancer cell lines into immunodeficient mice.[6] These models are advantageous for their reproducibility, rapid tumor growth, and ease of establishment, making them suitable for initial efficacy screening and dose-finding studies.
1.2 Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[7][8] These models are considered more clinically relevant as they better recapitulate the heterogeneity, architecture, and molecular diversity of the original human tumor.[7] PDX models are particularly valuable for evaluating efficacy in a setting that mirrors the patient population and for identifying potential biomarkers of response.[9]
1.3 Subcutaneous vs. Orthotopic Implantation
-
Subcutaneous Models: Involve the injection of tumor cells or implantation of tumor fragments into the flank of the mouse.[10] This method is technically straightforward, and tumor growth can be easily monitored with calipers.[6]
-
Orthotopic Models: Involve the implantation of tumor cells or tissue into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[5] These models more accurately mimic the tumor microenvironment and metastatic potential of human cancer, providing a more stringent test of therapeutic efficacy.[5][11]
Logical Framework for Model Selection
Caption: Logic for selecting an appropriate in vivo model.
Experimental Protocols
2.1 Preparation of this compound ADC for In Vivo Administration
Proper handling and formulation of the this compound ADC are crucial for maintaining its stability and activity.
-
Reconstitution: Reconstitute the lyophilized this compound ADC powder in a sterile, appropriate solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3] The product data sheet should be consulted for optimal solvent and concentration.
-
Dilution: On the day of dosing, dilute the stock solution to the final desired concentration using a sterile vehicle suitable for intravenous (IV) administration, such as phosphate-buffered saline (PBS) or 0.9% saline. The final DMSO concentration should typically be below 5-10% to avoid toxicity.
-
Storage: Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
2.2 Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until ~80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Resuspend the cell pellet in sterile PBS or Hank's Balanced Salt Solution (HBSS). For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor engraftment.[10]
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >90%.[12]
-
Injection: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Anesthetize the immunodeficient mouse (e.g., NSG or nude mouse) and inject the cell suspension subcutaneously into the right flank using a 25-27 gauge needle.[10]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
2.3 Orthotopic Xenograft Model Establishment
The protocol for orthotopic implantation is highly dependent on the tumor type and requires surgical expertise.[5] As an example, a protocol for a mammary fat pad injection is provided below.
-
Cell Preparation: Prepare the cancer cells as described in steps 2.2.1 - 2.2.4.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the surgical site by shaving and sterilizing the skin over the fourth inguinal mammary fat pad.
-
Incision: Make a small incision (~5 mm) in the skin to expose the mammary fat pad.
-
Injection: Using a Hamilton syringe with a 30-gauge needle, inject 1 x 10^5 to 2 x 10^6 cells in a small volume (20-50 µL) into the center of the fat pad.
-
Closure: Close the incision with surgical staples or sutures.
-
Tumor Monitoring: Monitor tumor growth by palpation and, if available, non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.[5]
2.4 this compound ADC Administration and Efficacy Evaluation
-
Tumor Staging: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the this compound ADC, vehicle control, and any other control antibodies (e.g., non-binding ADC) via the desired route, typically intravenous (IV) injection into the tail vein. Dosing can be a single administration or a multi-dose regimen.
-
Monitoring: Continue to monitor tumor volume 2-3 times per week. Also, monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, or fur texture) at each measurement.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, complete responses, and overall survival. The study is usually terminated when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: Workflow for a typical in vivo ADC efficacy study.
Endpoint Analysis Protocols
3.1 Pharmacokinetic (PK) Sample Collection
-
Blood Collection: At specified time points post-ADC administration, collect blood samples (typically 50-100 µL) from the saphenous vein or via cardiac puncture at the terminal timepoint.[13]
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis by ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) to quantify total antibody, conjugated ADC, and free DM4 payload.[14][15]
3.2 Tissue Collection and Processing for Histology
-
Tissue Harvest: At the end of the study, euthanize the mice and carefully excise the tumors and any other organs of interest (e.g., liver, spleen, kidneys).
-
Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[16] The volume of formalin should be 10-20 times the volume of the tissue.[16]
-
Processing:
-
Dehydration: Transfer the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 90%, 100%) to remove water.[17][18]
-
Clearing: Immerse the dehydrated tissues in a clearing agent such as xylene to remove the alcohol.[18][19]
-
Infiltration: Infiltrate the cleared tissues with molten paraffin wax.[17]
-
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks for sectioning.
-
Staining: Cut thin sections (4-5 µm) using a microtome and mount them on slides. The sections can then be stained with Hematoxylin and Eosin (H&E) for morphological analysis or used for immunohistochemistry (IHC) to detect biomarkers of interest (e.g., target antigen expression, proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).
3.3 Isolation of Tumor-Infiltrating Lymphocytes (TILs) for Flow Cytometry
-
Tumor Dissociation: Place freshly excised tumors in a petri dish with RPMI medium. Mince the tumor into small pieces (~1-2 mm³) using a sterile scalpel.[20]
-
Enzymatic Digestion: Transfer the minced tissue into a dissociation buffer containing enzymes such as collagenase and hyaluronidase.[20] Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Filtration: Pass the digested tissue suspension through a 70 µm cell strainer to obtain a single-cell suspension.[20]
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Staining: Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 2% FBS). Incubate with a cocktail of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, etc.) for 30 minutes at 4°C in the dark.
-
Data Acquisition and Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo) to quantify different immune cell populations within the tumor microenvironment.[21][22]
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise format to facilitate comparison between treatment groups.
Table 1: Illustrative In Vivo Efficacy of a this compound ADC in a CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Number of Complete Responses |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - | 0/8 |
| Non-binding ADC | 5 | QW x 3 | 1450 ± 300 | 3.3 | 0/8 |
| This compound ADC | 1 | QW x 3 | 800 ± 150 | 46.7 | 0/8 |
| This compound ADC | 3 | QW x 3 | 250 ± 80 | 83.3 | 2/8 |
| This compound ADC | 5 | QW x 3 | 50 ± 25 | 96.7 | 6/8 |
Table 2: Illustrative Pharmacokinetic Parameters of a this compound ADC
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) |
| Total Antibody | 5 | 120.5 | 15,600 | 0.32 | 150 |
| Conjugated ADC | 5 | 118.2 | 12,500 | 0.40 | 125 |
| Free DM4 | 5 | 0.015 | 0.25 | - | 2.5 |
Mechanism of Action of DM4
The cytotoxic payload DM4, a maytansinoid derivative, exerts its anti-tumor effect by disrupting microtubule dynamics.[][]
DM4 Signaling Pathway
Caption: Mechanism of action of a this compound ADC.[][23]
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
- 17. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. crownbio.com [crownbio.com]
- 23. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This application note provides a detailed overview of the essential techniques for the characterization of ADCs utilizing the maytansinoid derivative DM4 as the cytotoxic payload, conjugated to the antibody via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
The DM4 payload inhibits cell division by suppressing microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2] The SMCC linker is a non-cleavable linker that covalently attaches the DM4 to the antibody.[3][] This ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[3] The release of the active drug occurs after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome.[3]
Comprehensive characterization of DM4-SMCC ADCs is critical to ensure their safety, efficacy, and manufacturing consistency.[5][6] Key quality attributes that require thorough evaluation include the drug-to-antibody ratio (DAR), drug load distribution, stability, binding affinity, and in vitro and in vivo potency.[7][]
Mechanism of Action of a this compound ADC
The therapeutic effect of a this compound ADC is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent degradation of the antibody, which releases the DM4 payload. The released DM4 then binds to tubulin, leading to cell cycle arrest and apoptosis.[][]
Caption: Mechanism of action of a this compound ADC.
Key Characterization Techniques and Protocols
A multi-faceted analytical approach is required for the comprehensive characterization of this compound ADCs.[7] The following sections detail the key assays and provide exemplary protocols.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical quality attribute that influences the efficacy and safety of an ADC.[11] Hydrophobic Interaction Chromatography (HIC) is the primary method for determining the DAR and the distribution of different drug-loaded species.[12][13] Mass spectrometry (MS) and reversed-phase high-performance liquid chromatography (RP-HPLC) serve as orthogonal methods.[11]
| Analytical Method | Parameter Measured | Typical Values for this compound ADC |
| HIC-HPLC | Average DAR | 3.5 - 4.0 |
| % Unconjugated Antibody | < 5% | |
| % DAR 2 | 15 - 25% | |
| % DAR 4 | 50 - 70% | |
| % DAR 6 | 10 - 20% | |
| % DAR 8 | < 5% | |
| Mass Spectrometry | Intact Mass (Unconjugated) | ~148,000 Da |
| Intact Mass (DAR 4) | ~152,456 Da | |
| Average DAR | 3.6 | |
| RP-HPLC (reduced) | Light Chain Mass | ~23,500 Da |
| Light Chain + 1 DM4 Mass | ~24,642 Da | |
| Heavy Chain Mass | ~50,500 Da | |
| Heavy Chain + 1 DM4 Mass | ~51,642 Da | |
| Heavy Chain + 2 DM4 Mass | ~52,784 Da | |
| Heavy Chain + 3 DM4 Mass | ~53,926 Da |
This protocol outlines a general method for determining the DAR of a this compound ADC using HIC-HPLC.[13][14]
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[15]
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Caption: Workflow for DAR analysis by HIC-HPLC.
Stability Assessment
The stability of an ADC in circulation is crucial for its safety and efficacy.[16][17] Plasma stability assays are performed to evaluate the rate of drug deconjugation over time.[18][19]
| Time Point | Average DAR (Mouse Plasma) | Average DAR (Human Plasma) | % Intact ADC (Mouse Plasma) | % Intact ADC (Human Plasma) |
| 0 h | 3.8 | 3.8 | 100 | 100 |
| 24 h | 3.7 | 3.75 | 97.4 | 98.7 |
| 72 h | 3.5 | 3.65 | 92.1 | 96.1 |
| 168 h (7 days) | 3.2 | 3.5 | 84.2 | 92.1 |
This protocol describes a method to assess the stability of a this compound ADC in plasma.[17][19]
Materials:
-
This compound ADC
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for DAR analysis
Procedure:
-
Dilute the this compound ADC to a final concentration of 1 mg/mL in human and mouse plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 72, 168 hours), aliquot a portion of the plasma sample and store at -80°C until analysis.
-
Thaw the samples and analyze the average DAR using an appropriate method such as HIC-HPLC or LC-MS.
-
Plot the average DAR as a function of time to determine the rate of drug deconjugation.
Binding Affinity
It is essential to confirm that the conjugation of DM4 via the SMCC linker does not significantly impair the binding affinity of the antibody to its target antigen. Standard immunoassays such as ELISA or surface plasmon resonance (SPR) are used for this purpose.[20]
| Molecule | Target Antigen | Method | KD (nM) |
| Unconjugated mAb | e.g., HER2 | SPR | 1.2 |
| This compound ADC | e.g., HER2 | SPR | 1.5 |
| Unconjugated mAb | e.g., HER2 | ELISA | EC50 = 0.1 nM |
| This compound ADC | e.g., HER2 | ELISA | EC50 = 0.12 nM |
Materials:
-
Recombinant target antigen
-
Unconjugated mAb and this compound ADC
-
96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the ELISA plate with the target antigen overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of the unconjugated mAb and the this compound ADC.
-
Add the diluted antibodies to the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Plot the absorbance versus the antibody concentration and determine the EC50 value.
In Vitro Cytotoxicity
The potency of the this compound ADC is determined by in vitro cytotoxicity assays using target antigen-positive and antigen-negative cell lines.[21][22][23] The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the ADC's cell-killing activity.[21][24]
| Cell Line | Target Antigen Expression | ADC | IC50 (nM) |
| SK-BR-3 | High | This compound ADC | 0.5 |
| High | Unconjugated mAb | >1000 | |
| High | Non-targeting this compound ADC | 500 | |
| MCF-7 | Low | This compound ADC | 150 |
| MDA-MB-468 | Negative | This compound ADC | >1000 |
This protocol describes a standard MTT assay to determine the IC50 of a this compound ADC.[21][24][25]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated mAb, and a non-targeting ADC control
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibodies in complete culture medium.
-
Remove the medium from the wells and add the diluted compounds.
-
Incubate the plate for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for in vitro cytotoxicity MTT assay.
Aggregate and Fragment Analysis
The presence of aggregates or fragments can impact the safety and efficacy of an ADC.[26][27] Size Exclusion Chromatography (SEC) is the standard method for quantifying high and low molecular weight species.[26][28][29]
| Sample | Method | % Monomer | % High Molecular Weight Species (Aggregates) | % Low Molecular Weight Species (Fragments) |
| This compound ADC | SEC-HPLC | > 95% | < 5% | < 1% |
This protocol provides a general method for the analysis of aggregates in a this compound ADC sample.[26][29]
Materials:
-
This compound ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC)[26]
-
HPLC system with UV or fluorescence detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 10-50 µg of the ADC sample.
-
Elute the sample isocratically at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
Conclusion
The comprehensive characterization of this compound ADCs using a suite of orthogonal analytical techniques is imperative for ensuring product quality, safety, and efficacy. The protocols and data presented in this application note provide a framework for the systematic evaluation of these complex biotherapeutics. Adherence to these characterization principles will facilitate the successful development and clinical translation of novel ADC candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. agilent.com [agilent.com]
- 27. criver.com [criver.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. lcms.cz [lcms.cz]
Application Notes and Protocols for the Analytical Characterization of DM4-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods required for the characterization of DM4-SMCC Antibody-Drug Conjugates (ADCs). The following sections detail the principles and experimental procedures for analyzing critical quality attributes, including drug-to-antibody ratio (DAR), size variants (aggregation), drug load distribution, and binding affinity.
Introduction to this compound ADC Analysis
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1][2][3] The this compound linker-payload system consists of the potent maytansinoid tubulin inhibitor, DM4, conjugated to the mAb via a stable, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][5] This conjugation typically occurs at the sulfhydryl groups of inter-chain cysteine residues or engineered cysteines on the antibody.[1]
Thorough analytical characterization is crucial to ensure the safety, efficacy, and consistency of this compound ADCs.[6] Key quality attributes that require monitoring include the average drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the presence of aggregates and fragments, and the retention of antigen-binding affinity.[1][7] This document outlines the primary analytical techniques employed for these assessments.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution Analysis
The DAR is a critical parameter that directly influences the ADC's therapeutic window.[7][8] An optimal DAR ensures sufficient potency while minimizing potential toxicity. Several chromatographic and mass spectrometric techniques are used to determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the DAR distribution of ADCs under non-denaturing conditions.[2][9][10] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic this compound molecules conjugated to the antibody increases, so does the retention time on the HIC column.[2][10]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
TSKgel Butyl-NPR (Tosoh Bioscience) or a similar HIC column.
-
-
Mobile Phases:
-
Gradient Conditions:
-
A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different DAR species. A typical gradient might run from 0% to 100% B over 30 minutes.
-
-
Flow Rate:
-
0.5 - 1.0 mL/min.
-
-
Detection:
-
UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species. The average DAR is calculated using a weighted average of the peak areas and the corresponding number of conjugated drugs.
-
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 15.2 |
| DAR2 | 12.1 | 45.8 |
| DAR4 | 15.3 | 30.1 |
| DAR6 | 18.0 | 8.9 |
| Average DAR | - | 3.2 |
Note: The data presented are representative and may vary depending on the specific ADC and experimental conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, often providing higher resolution than HIC.[12][13] The analysis can be performed on the intact ADC or after reduction of the antibody to separate the light and heavy chains.
-
Instrumentation:
-
UHPLC system with a UV detector and ideally coupled to a high-resolution mass spectrometer (LC-MS).[14]
-
-
Column:
-
Agilent PLRP-S or equivalent polymeric reversed-phase column.[14]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Conditions:
-
A linear gradient from low to high organic content (Mobile Phase B) is used. A typical gradient might be 20-60% B over 20 minutes.
-
-
Flow Rate:
-
0.5 mL/min.
-
-
Detection:
-
UV absorbance at 280 nm and/or mass spectrometry.[14]
-
-
Sample Preparation (Reduction):
-
Incubate the ADC sample (1 mg/mL) with a reducing agent such as dithiothreitol (DTT) at 37°C for 30 minutes.
-
-
Data Analysis:
| Chain | Drug Load | Retention Time (min) | Peak Area (%) |
| Light Chain | 0 | 10.2 | 50.0 |
| Light Chain | 1 | 11.5 | 50.0 |
| Heavy Chain | 0 | 15.8 | 25.0 |
| Heavy Chain | 1 | 16.9 | 50.0 |
| Heavy Chain | 2 | 17.8 | 25.0 |
| Average DAR | - | - | 3.0 |
Note: The data presented are representative and may vary depending on the specific ADC and experimental conditions.
Mass Spectrometry (MS)
Native mass spectrometry provides a direct measurement of the molecular weight of the intact ADC, allowing for the determination of the DAR distribution and average DAR.[7] This technique is often coupled with size-exclusion chromatography (SEC-MS) for online buffer exchange and sample cleanup.[7]
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[8]
-
-
Column (for SEC):
-
A size-exclusion column suitable for monoclonal antibodies.
-
-
Mobile Phase (for SEC):
-
Ammonium Acetate or Ammonium Bicarbonate buffer (e.g., 100 mM, pH 7.4).
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in native mode with optimized parameters for preserving non-covalent interactions.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the masses of the different DAR species. The relative abundance of each species is used to calculate the average DAR.[1]
-
Size Variant Analysis
The presence of aggregates and fragments is a critical quality attribute that can impact the efficacy and immunogenicity of an ADC.[15][16] Size-exclusion chromatography (SEC) is the standard method for quantifying these size variants.[15][16][17]
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
-
Column:
-
Mobile Phase:
-
A physiological pH buffer such as 150 mM Sodium Phosphate, pH 7.0. The addition of a small amount of organic modifier (e.g., 15% isopropanol) may be necessary to reduce non-specific interactions of the hydrophobic ADC with the column stationary phase.[16]
-
-
Flow Rate:
-
0.5 - 1.0 mL/min.
-
-
Detection:
-
UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-5 mg/mL in the mobile phase.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). The results are typically expressed as a percentage of the total peak area.
-
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.2 | 1.5 |
| Monomer | 10.5 | 98.0 |
| Fragments | 12.8 | 0.5 |
Note: The data presented are representative and may vary depending on the specific ADC and experimental conditions.
Antigen-Binding Affinity Analysis
It is essential to confirm that the conjugation of this compound does not adversely affect the binding of the antibody to its target antigen.[18][19] Enzyme-linked immunosorbent assay (ELISA) is a common method for assessing binding affinity.[18][19]
-
Materials:
-
96-well microtiter plates.
-
Recombinant target antigen.
-
This compound ADC and unconjugated mAb (as a control).
-
HRP-conjugated secondary antibody (e.g., anti-human IgG).
-
Substrate for HRP (e.g., TMB).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
-
Procedure:
-
Coat the microtiter plate with the target antigen overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer.
-
Add serial dilutions of the this compound ADC and the unconjugated mAb to the wells and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of the ADC and mAb. The resulting binding curves can be used to determine the half-maximal effective concentration (EC50), which is a measure of binding affinity. Compare the EC50 values of the ADC and the unconjugated mAb.
-
| Analyte | EC50 (nM) |
| Unconjugated mAb | 1.2 |
| This compound ADC | 1.5 |
Note: The data presented are representative and indicate that the conjugation process did not significantly alter the binding affinity.
Visualizations
Caption: Workflow for the synthesis and analytical characterization of this compound ADCs.
Caption: Principle of Hydrophobic Interaction Chromatography (HIC) for ADC separation.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Evaluation of Antibody-Drug Conjugate Performances Using a Novel HPLC-DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 6. Antibody-Drug Conjugate (ADC) Analysis-MtoZ Biolabs [mtoz-biolabs.com]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DM4-SMCC Conjugation Efficiency
Welcome to the technical support center for troubleshooting low DM4-SMCC conjugation efficiency. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the preparation of antibody-drug conjugates (ADCs) using DM4 and the SMCC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound conjugation efficiency?
Low conjugation efficiency, often resulting in a low drug-to-antibody ratio (DAR), can be attributed to several factors. The primary areas to investigate include the quality and reactivity of the antibody and the this compound conjugate, the reaction conditions (such as pH, temperature, and incubation time), the presence of interfering substances in the buffers, and the stability of the linker itself.[][2][3][4]
Q2: How can I assess the quality of my starting materials (antibody and this compound)?
-
Antibody : Ensure the antibody has accessible lysine residues for SMCC reaction. The purity of the antibody is also crucial, as contaminants can interfere with the conjugation.[] Characterize the antibody for aggregation and fragmentation using Size-Exclusion Chromatography (SEC).
-
This compound : this compound is sensitive to moisture and can hydrolyze.[2][5] It is recommended to use fresh, high-purity this compound and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][5] Store the reagent under desiccated conditions as recommended by the supplier.[2][6]
Q3: What are the optimal reaction conditions for this compound conjugation?
The conjugation process involves two main steps, each with optimal pH requirements.
-
NHS ester reaction with antibody amines : This step is typically performed at a pH of 7.2-8.5.[7]
-
Maleimide reaction with a thiol-containing molecule (if applicable, though SMCC directly links to lysine) : The maleimide group on SMCC reacts with lysine residues on the antibody. The stability of the maleimide group is pH-dependent and is best maintained between pH 6.5 and 7.5 to prevent hydrolysis.[2][4][7]
Q4: Can the buffer composition affect my conjugation efficiency?
Yes, buffer composition is critical. Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) will compete with the antibody for reaction with the SMCC crosslinker and must be avoided.[2][3][5] Phosphate-buffered saline (PBS) at the appropriate pH is a commonly recommended buffer.[3]
Q5: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[8][9] It is a critical quality attribute of an ADC as it directly impacts both the efficacy and safety of the therapeutic.[][9] An ideal DAR is typically between 2 and 4.[]
-
Low DAR (Under-conjugation) can lead to insufficient potency.[]
-
High DAR (Over-conjugation) can result in reduced solubility, increased aggregation, and faster clearance from circulation.[][10][11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during this compound conjugation.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Recommended Solution |
| Inactive this compound due to hydrolysis | Use fresh, high-purity this compound. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][5] Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[5] Do not store SMCC in solution.[5] |
| Presence of primary amines or sulfhydryls in the buffer | Perform buffer exchange of the antibody into an appropriate amine- and sulfhydryl-free buffer, such as phosphate buffer, before conjugation.[2][3][4] |
| Suboptimal pH for the NHS ester reaction | Ensure the pH of the reaction buffer for the initial activation of the antibody with SMCC is between 7.2 and 8.5.[7] |
| Hydrolysis of the maleimide group | Maintain the pH of the reaction between 6.5 and 7.5 during the conjugation of the maleimide-activated intermediate.[2][4][7] |
| Insufficient molar excess of this compound | Increase the molar ratio of this compound to the antibody. This may require empirical optimization.[2][12] |
| Low antibody concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL.[12] If your antibody is too dilute, consider concentrating it.[12] |
| Suboptimal reaction kinetics | Increase the incubation time for the conjugation reaction. While typically rapid, extending the time (e.g., 2 hours at 4°C or 30 minutes at room temperature) can improve efficiency.[12] |
Issue 2: High Levels of Aggregation in the Final Product
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[10][11][12] Reduce the molar excess of this compound or shorten the reaction time to target a lower DAR.[2] |
| Hydrophobic nature of the SMCC linker | The cyclohexyl group in the SMCC linker contributes to its hydrophobicity.[12] Consider using a more hydrophilic linker if aggregation is a persistent issue. |
| Improper buffer conditions | The choice of buffer and the presence of excipients can influence ADC stability and aggregation.[12] Screen different formulation buffers to find one that minimizes aggregation. |
| Over-conjugation | Over-conjugation can lead to the formation of high molecular weight aggregates.[] Optimize the molar ratio of this compound to antibody and the reaction time to control the level of conjugation.[2] |
| Frequent freeze-thaw cycles | Repeated freezing and thawing can induce protein aggregation.[10] Aliquot the ADC and store it under recommended conditions to avoid multiple freeze-thaw cycles. |
Issue 3: Inconsistent Conjugation Results
| Possible Cause | Recommended Solution |
| Variability in starting materials | Ensure consistent quality of the antibody and this compound from batch to batch. Perform quality control checks on incoming materials. |
| Inconsistent reaction parameters | Strictly control reaction parameters such as temperature, pH, incubation time, and mixing.[] |
| Inaccurate quantification of reactants | Accurately determine the concentrations of the antibody and this compound solutions before starting the reaction. |
| Inefficient removal of excess reagents | Ensure complete removal of unreacted this compound after the conjugation step, as residual reagents can lead to further, uncontrolled reactions.[2] |
Experimental Protocols
Protocol 1: General Two-Step SMCC Conjugation
This protocol outlines the general steps for conjugating a molecule to an antibody using the SMCC crosslinker.
Materials:
-
Amine-containing antibody (Protein-NH2)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine and sulfhydryl-free)[3][5]
Procedure:
Step 1: Activation of the Antibody with SMCC
-
Prepare the Antibody : Ensure the antibody is in the appropriate conjugation buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange.
-
Prepare SMCC Solution : Immediately before use, dissolve this compound in dry DMSO or DMF to create a stock solution (e.g., 10 mM).[5]
-
Activation Reaction : Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired molar excess. Mix gently and thoroughly.
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5]
-
Removal of Excess SMCC : Remove unreacted this compound using a desalting column equilibrated with the conjugation buffer.[5] This step is critical to prevent unwanted side reactions.[2]
Step 2: (This step is integrated in the single-reagent this compound)
The DM4 is already attached to the SMCC linker. The primary reaction is the conjugation of the this compound complex to the antibody's lysine residues.
Step 3: Purification and Analysis
-
Purification : Purify the final ADC from unreacted molecules and byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.[2]
-
Analysis : Analyze the efficiency of the conjugation by determining the DAR using techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), or Mass Spectrometry (MS).[2][8][13]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs.[8][13]
Materials:
-
HIC column (e.g., Butyl or Phenyl stationary phase)[4]
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0[4]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0[4][14]
-
ADC sample
Procedure:
-
Sample Preparation : Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[4]
-
Chromatography :
-
Detection : Monitor the elution profile using UV absorbance at 280 nm.[4]
-
Data Analysis : The different peaks in the chromatogram correspond to the antibody with different numbers of conjugated DM4 molecules. Calculate the average DAR by integrating the peak areas and weighting them by their respective drug load.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: DM4-SMCC Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM4-SMCC and antibody-drug conjugates (ADCs) utilizing this linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to maintaining the integrity of this compound. For detailed storage recommendations, please refer to the table below. Following these guidelines will help prevent degradation and ensure experimental reproducibility.
Data Presentation: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| | -20°C | 1 month[1] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: My this compound ADC is showing signs of aggregation. What are the potential causes?
Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like DM4.[2] The increased hydrophobicity of the antibody surface after conjugation can lead to self-association and the formation of aggregates.[2] Several factors can contribute to this issue:
-
Unfavorable Buffer Conditions: Incorrect buffer composition, ionic strength, or the presence of certain excipients can promote aggregation.[2]
-
pH: The pH of the solution can influence the charge distribution on the ADC surface, and a pH near the isoelectric point of the antibody can lead to minimal solubility and increased aggregation.[2]
-
Temperature Stress: Exposure to elevated temperatures or multiple freeze-thaw cycles can denature the antibody portion of the ADC, leading to aggregation.[3]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a higher number of conjugated drug molecules are generally more hydrophobic and, therefore, more prone to aggregation.[4]
-
Presence of Organic Solvents: Residual organic solvents from the conjugation process can sometimes contribute to aggregation.[2]
Q3: How does the SMCC linker contribute to the stability of the ADC?
The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable thioether linker.[5] This means that it is designed to be stable in circulation and only releases the cytotoxic payload after the antibody is fully degraded within the lysosome of the target cell.[6][7] The primary metabolite is expected to be lysine-SMCC-DM1.[7]
While generally stable, the thioether bond formed from the reaction of the maleimide group of SMCC with a thiol can potentially undergo a retro-Michael reaction, leading to deconjugation.[8] However, the stability of this linkage is influenced by the local chemical environment and the pKa of the thiol.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common stability issues encountered with this compound ADCs in solution.
Issue 1: Observation of Precipitates or Increased Turbidity in ADC Solution
This is a strong indication of aggregation.
Logical Relationship: Troubleshooting ADC Aggregation
Caption: A flowchart for troubleshooting ADC aggregation.
Recommended Actions:
-
Verify Formulation: Double-check the buffer composition, pH, and concentration of all components. Ensure the pH is not near the isoelectric point of the antibody.[2]
-
Analyze by Size-Exclusion Chromatography (SEC): Use SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.[9][10]
-
Optimize Buffer Conditions: If aggregation is confirmed, consider screening different buffer systems (e.g., citrate, histidine, phosphate) and pH ranges.[11] The use of stabilizing excipients, such as polysorbates or sugars, can also be beneficial.[11]
-
Review Storage and Handling: Ensure that the ADC solution has not been subjected to multiple freeze-thaw cycles or stored at inappropriate temperatures.[12]
-
Characterize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and the propensity for aggregation.[4] Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to determine the DAR distribution.[10][13] If the DAR is too high, consider optimizing the conjugation protocol.
Issue 2: Loss of ADC Potency Over Time
A decrease in cytotoxic activity can be due to payload deconjugation or degradation.
Signaling Pathway: Potential this compound Degradation/Deconjugation
Caption: Potential pathways for this compound ADC instability.
Recommended Actions:
-
Assess ADC Integrity: Use analytical techniques to check for the presence of free drug or changes in the DAR over time.
-
Evaluate Linker Stability: The thioether linkage in SMCC is generally stable, but deconjugation can occur.[8] The rate of this process can be influenced by pH and temperature. Consider conducting stability studies at different pH values and temperatures to identify optimal conditions.
-
Control Storage Conditions: Ensure the ADC is stored at the recommended temperature and protected from light to minimize chemical degradation.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, dimeric, and high-molecular-weight aggregates of a this compound ADC.
Materials:
-
This compound ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
Experimental Workflow: SEC for ADC Aggregation Analysis
Caption: Workflow for analyzing ADC aggregation using SEC.
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Prepare the ADC sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify the peaks corresponding to high-molecular-weight species, dimers, and the monomeric ADC based on their retention times.
-
Integrate the peak areas to calculate the percentage of each species.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different numbers of conjugated DM4 molecules and determine the average DAR.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0
Methodology:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Dilute the ADC sample in Mobile Phase A to approximately 1 mg/mL.
-
Inject the sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the chromatogram at 280 nm.
-
Integrate the areas of the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
Navigating DM4-SMCC Conjugations: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their DM4-SMCC conjugation experiments. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the preparation of antibody-drug conjugates (ADCs) using this specific linker-payload combination.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving reproducible this compound conjugations?
A1: Reproducibility in this compound conjugations hinges on several key factors: the quality and consistency of the antibody, the stability of the this compound reagent, and precise control over reaction parameters such as pH, temperature, and molar ratios.[1][2] Lot-to-lot variability in antibodies can significantly impact conjugation efficiency.[1] Additionally, the SMCC linker is susceptible to hydrolysis, especially at higher pH, which can lead to inconsistent results.[3][4]
Q2: What is the optimal pH for the two main reaction steps in SMCC conjugation?
A2: The SMCC crosslinker has two reactive groups, an NHS ester and a maleimide, each with a different optimal pH range for reaction. The NHS ester reacts with primary amines (like lysine residues on an antibody) most efficiently at a pH of 7.0-9.0.[4][5] The maleimide group reacts with free sulfhydryl groups (thiols) optimally at a pH of 6.5-7.5.[5][6] Performing the reactions outside of these ranges can lead to reduced efficiency and side reactions.[7]
Q3: How can I confirm that my antibody has been successfully reduced prior to conjugation?
A3: Proper reduction of the antibody's disulfide bonds to generate free thiols is a critical prerequisite for conjugation. The number of free sulfhydryl groups can be quantified using Ellman's reagent (DTNB). This assay provides a reliable measure of the available thiols per antibody, confirming the effectiveness of the reduction step before proceeding with the addition of the this compound.[7]
Q4: What are the primary causes of ADC aggregation during and after conjugation?
A4: Aggregation of ADCs is a common issue, often driven by the increased hydrophobicity of the final conjugate.[7] The DM4 payload and the cyclohexyl group within the SMCC linker both contribute to this hydrophobicity.[7] Higher drug-to-antibody ratios (DAR) can exacerbate aggregation.[7][8] Other contributing factors include improper buffer conditions and over-reduction of the antibody, which can lead to unfolding.[7][9]
Q5: How can I accurately determine the drug-to-antibody ratio (DAR) of my final product?
A5: The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[10] Several analytical techniques can be used for its determination. UV/Vis spectrophotometry is a straightforward method.[10] Hydrophobic Interaction Chromatography (HIC) is widely used to separate species with different DARs.[11][12] For more detailed analysis, mass spectrometry (MS) can provide the mass of the different conjugated forms, allowing for precise DAR calculation.[10][11]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action | References |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Confirm the number of free thiols per antibody using Ellman's assay before conjugation. | [7] |
| Hydrolysis of Maleimide Group | Use fresh, high-quality this compound. Prepare the this compound solution immediately before use. Ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5.[3][4] Consider performing the reaction at 4°C to slow hydrolysis, though this may require a longer reaction time.[4] | [3][4] |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to the antibody. The optimal ratio often needs to be determined empirically for each specific antibody. | [7] |
| Presence of Interfering Substances | Ensure that buffers are free of primary amines (e.g., Tris) and sulfhydryl-containing compounds (e.g., DTT from the reduction step) before adding the this compound.[5][13] Perform buffer exchange after reduction.[7] | [5][7][13] |
Issue 2: High Levels of Aggregation in the Final Product
| Potential Cause | Recommended Action | References |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation conditions to target a lower average DAR, as higher drug loading increases hydrophobicity. | [7][8] |
| Hydrophobic Nature of this compound | Consider including organic co-solvents or solubility-enhancing excipients in the purification and storage buffers. | [9] |
| Improper Buffer Conditions | Screen different buffer compositions and pH values to find conditions that minimize aggregation. Ensure the final buffer is suitable for the stability of your specific ADC. | [7] |
| Over-reduction of Antibody | Use the minimum amount of reducing agent and incubation time necessary to achieve the desired number of free thiols. Excessive reduction can lead to antibody unfolding and aggregation. | [7] |
| Inefficient Purification | Utilize Size Exclusion Chromatography (SEC) to effectively remove aggregates from the final product.[14] Cation-exchange chromatography in flow-through mode can also be used to remove high molecular weight species.[15] | [14][15] |
Issue 3: Low Yield of Purified ADC
| Potential Cause | Recommended Action | References |
| Inefficient Initial Conjugation | Address the potential causes of low DAR (see Issue 1), as an inefficient reaction is a primary cause of low final yield. | [13] |
| Protein Precipitation During Reaction | If using the non-water-soluble form of SMCC, keep the final concentration of the organic solvent (e.g., DMSO) below 10%.[16] Consider switching to a water-soluble Sulfo-SMCC linker if precipitation is a persistent issue.[17] | [16][17] |
| Loss During Purification Steps | Optimize the purification protocols to minimize product loss. For chromatography steps, ensure proper column equilibration and elution conditions. | [18] |
| Protein Instability | Perform conjugation and purification steps at 4°C to improve protein stability. | [16] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol outlines the reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines.[5]
-
Preparation of Reducing Agent: Prepare a fresh stock solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reduction Reaction: Add the reducing agent to the antibody solution. A typical starting point is a 10- to 50-fold molar excess.[5][19]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Removal of Reducing Agent: Immediately following incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS at pH 6.5-7.5).[7] This step is critical to prevent interference with the subsequent maleimide reaction.[7]
Protocol 2: this compound Conjugation
This protocol describes the conjugation of the maleimide-activated this compound to the reduced antibody.
-
This compound Preparation: Dissolve this compound in an organic solvent such as DMSO to create a stock solution immediately before use.[4]
-
Conjugation Reaction: Add the this compound stock solution to the reduced and purified antibody solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[16]
-
Quenching (Optional): To stop the reaction, a quenching agent such as L-cysteine can be added to react with any remaining unreacted maleimide groups.[17]
Protocol 3: ADC Purification and Characterization
This protocol provides an overview of the purification and analysis of the final ADC product.
-
Purification:
-
Size Exclusion Chromatography (SEC): Use SEC to remove aggregates and any remaining unconjugated small molecules. The mobile phase is typically a physiological buffer like PBS.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for separating ADC species with different DARs. A high salt buffer is used for binding, and a decreasing salt gradient is used for elution.[12][14]
-
-
Characterization:
-
UV-Visible Spectrophotometry: Determine the protein concentration and estimate the average DAR.[10]
-
HIC Analysis: Analyze the distribution of different DAR species in the purified product.[11]
-
Mass Spectrometry (MS): For a precise determination of the mass of the ADC and the distribution of drug-linker species.[10]
-
Visualized Workflows and Logic
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for this compound conjugations.
References
- 1. How to put an end to the reproducibility crisis [abcam.com]
- 2. Lack of reproducibility with antibodies | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Navigating Challenges in SMCC Linker Chemistry
Welcome to the technical support center for SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered with SMCC linker chemistry?
The most frequently reported challenges include low conjugation yield, instability of the maleimide group, and protein aggregation or precipitation during or after the conjugation reaction.[1][2]
Q2: What is the optimal pH for the two-step reaction using SMCC?
A two-step pH strategy is recommended for optimal results.[3]
-
NHS ester reaction (amine-reactive): The N-hydroxysuccinimide ester of SMCC reacts most efficiently with primary amines (like lysine residues) at a pH range of 7.0 to 9.0.[4][5][6][7] A common practice is to perform this step at a pH of 7.2-8.0.[3]
-
Maleimide reaction (thiol-reactive): The maleimide group of SMCC reacts specifically and efficiently with sulfhydryl groups (like cysteine residues) in a pH range of 6.5 to 7.5.[3][5][6] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3]
Q3: Why is my conjugation yield consistently low?
Low conjugate yield can be attributed to several factors, including:
-
Inactive functional groups: The amine or sulfhydryl groups on your biomolecules may not be accessible or reactive.[1]
-
Hydrolyzed SMCC: The SMCC linker is sensitive to moisture and can hydrolyze over time, rendering it inactive.[1]
-
Suboptimal reaction conditions: Incorrect pH, temperature, or molar ratios of reactants can significantly impact efficiency.[8]
-
Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) will compete with the target molecules.[1][2]
Q4: How can I prevent the hydrolysis of the maleimide group?
The maleimide group is susceptible to hydrolysis, especially at a pH above 7.5.[3][5][6] To minimize hydrolysis:
-
Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[3][9]
-
Minimize the time the maleimide-activated molecule is in an aqueous solution, particularly at pH > 7.5.[3]
-
Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this will also slow the conjugation reaction.[3]
-
The cyclohexane ring in the SMCC linker provides increased stability to the maleimide group compared to linkers without this feature, allowing for the possibility of lyophilizing and storing maleimide-activated proteins.[5][6][10][11]
Q5: What causes protein aggregation during conjugation and how can I avoid it?
Protein aggregation can occur due to:
-
Excessive labeling: A high degree of modification with the hydrophobic SMCC linker can lead to aggregation.[2] To mitigate this, reduce the molar excess of SMCC used.
-
Inappropriate buffer conditions: A buffer pH close to the protein's isoelectric point (pI) can decrease solubility.[2] Ensure the buffer has an appropriate ionic strength to maintain protein solubility.
-
High protein concentration: High concentrations can increase the likelihood of aggregation.[2] If aggregation is observed, try performing the reaction at a lower protein concentration.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inactive SMCC Linker | Use fresh, high-quality SMCC. Store desiccated at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.[1][2] Prepare SMCC solutions in a dry organic solvent like DMSO or DMF immediately before use.[1] |
| Suboptimal pH | Verify and maintain the pH of the reaction buffers within the optimal ranges for each step (pH 7.0-9.0 for NHS ester reaction, pH 6.5-7.5 for maleimide reaction).[3][5][6] |
| Interfering Buffer Components | Use buffers free of primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT, β-mercaptoethanol).[1][2] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[1] |
| Insufficient Molar Excess of SMCC | Optimize the molar ratio of SMCC to the amine-containing molecule. A 5- to 20-fold molar excess is often a good starting point, but may require empirical optimization.[5][8] |
| Incomplete Antibody Reduction | If conjugating to cysteines, ensure complete reduction of disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP or DTT. If using DTT, it must be removed before the maleimide reaction.[2] |
| Inaccessible Amine or Sulfhydryl Groups | If protein structure is known, assess the accessibility of lysine or cysteine residues. Consider using a linker with a longer spacer arm if steric hindrance is suspected.[1] |
Issue 2: Protein Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Reduce the molar excess of SMCC in the reaction to decrease the level of modification.[2] |
| Inappropriate Buffer Conditions | Ensure the buffer pH is not close to the isoelectric point (pI) of the protein.[2] Maintain an adequate ionic strength to promote solubility. |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration.[2] |
| Temperature Stress | For temperature-sensitive proteins, consider performing the reaction at 4°C for a longer duration instead of at room temperature.[2] |
Experimental Protocols
General Two-Step SMCC Conjugation Protocol
This protocol provides a general guideline for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Protein-NH2
-
Molecule-SH
-
SMCC Crosslinker
-
Dry DMSO or DMF
-
Amine- and sulfhydryl-free buffers (e.g., PBS, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP or DTT), if needed
-
Quenching solution (e.g., L-cysteine or N-acetylcysteine)
-
Desalting columns
Step 1: Activation of Amine-Containing Protein with SMCC
-
Protein Preparation: Prepare the amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[12]
-
SMCC Preparation: Immediately before use, dissolve SMCC in dry DMSO or DMF to a stock concentration of approximately 10 mM.[1]
-
Reaction: Add the desired molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).[11][13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]
-
Removal of Excess SMCC: Immediately remove unreacted SMCC using a desalting column equilibrated with a thiol-reaction buffer (e.g., PBS, pH 6.5-7.5).[12] This step is critical to prevent unwanted side reactions.
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Molecule-SH Preparation: Ensure the sulfhydryl-containing molecule (Molecule-SH) is in a reduced state. If necessary, treat with a reducing agent. If using DTT, it must be removed prior to this step.
-
Conjugation: Add the Molecule-SH solution to the maleimide-activated Protein-NH2 solution. A molar excess of 1.5 to 5-fold of the thiol-containing molecule over the available maleimide groups is recommended.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM.[12] Incubate for an additional 15-30 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules and quenching agents.[13]
Visualizations
Caption: The two-step reaction mechanism of the SMCC crosslinker.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 11. store.sangon.com [store.sangon.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating SMCC Conjugation: A Guide to Optimal Buffer Conditions
Technical Support & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information on the critical role of buffer conditions in successful SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugation reactions. Here, you will find answers to frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols to enhance the efficiency and reproducibility of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for SMCC conjugation?
The SMCC crosslinker facilitates a two-step reaction, each with its own optimal pH range.[1]
-
Step 1: Amine Reaction (NHS Ester Reaction): The reaction between the N-hydroxysuccinimide (NHS) ester of SMCC and primary amines (like lysine residues on a protein) is most efficient at a pH of 7.0-9.0 .[2][3][4] A commonly used range is pH 7.2-8.5.[1]
-
Step 2: Sulfhydryl Reaction (Maleimide Reaction): The subsequent reaction between the maleimide group and sulfhydryl groups (like cysteine residues) is most efficient at a pH of 6.5-7.5 .[1][2][5]
Conjugations are typically performed at a pH of 7.2-7.5 to accommodate both reaction steps.[5][6]
Q2: Which buffer types are recommended for SMCC conjugation?
Phosphate-buffered saline (PBS) at the appropriate pH is a commonly recommended buffer for SMCC conjugation.[1] A typical formulation is 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2-7.4.[7][8] It is crucial to use buffers free of primary amines and sulfhydryls.[1]
Q3: What buffer components should be avoided?
Certain buffer components can compete with the target molecules and significantly reduce conjugation efficiency. These include:
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the primary amines on your protein for reaction with the NHS ester of SMCC.[1][5][7]
-
Sulfhydryls: Buffers containing sulfhydryl compounds, like dithiothreitol (DTT) and β-mercaptoethanol, will react with the maleimide group, preventing it from conjugating to your target sulfhydryl-containing molecule.[1][9]
Q4: Can I use an organic solvent to dissolve SMCC?
Yes, SMCC is not readily water-soluble and should be dissolved in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][8] When adding the SMCC solution to your aqueous protein solution, ensure the final concentration of the organic solvent is low (typically less than 10%) to avoid protein precipitation.[1][2] For applications sensitive to organic solvents, the water-soluble analog, Sulfo-SMCC, is a suitable alternative.[3][10]
Q5: Why is my protein precipitating during the conjugation reaction?
Protein precipitation can occur for several reasons related to buffer and reaction conditions:
-
High Organic Solvent Concentration: As mentioned, a final organic solvent concentration exceeding 10% can lead to protein insolubility.[1]
-
Inappropriate pH: A buffer pH close to the isoelectric point (pI) of your protein can minimize its solubility and cause precipitation.[9]
-
Over-modification: Using a large excess of the hydrophobic SMCC crosslinker can increase the hydrophobicity of the protein surface, leading to aggregation.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Interfering buffer components. | Ensure your buffers are free of primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT).[1] Dialyze or use a desalting column to exchange your protein into an appropriate buffer like PBS.[5] |
| Incorrect buffer pH. | Optimize the pH for each reaction step. For the NHS ester reaction, use a pH of 7.2-8.5, and for the maleimide reaction, use a pH of 6.5-7.5.[1] | |
| Hydrolysis of SMCC. | SMCC is moisture-sensitive.[10] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare the SMCC stock solution in anhydrous DMSO or DMF immediately before use.[10] | |
| Insufficient molar excess of SMCC. | The optimal molar excess of SMCC depends on the protein concentration. Increase the molar ratio of SMCC to your protein, especially for dilute protein solutions.[2] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[2] Alternatively, consider using the water-soluble Sulfo-SMCC.[2] |
| Suboptimal buffer pH or composition. | Ensure the buffer pH is not near the isoelectric point of your protein.[9] Maintain an appropriate ionic strength to aid protein solubility.[9] | |
| Over-conjugation. | Reduce the molar excess of SMCC or decrease the reaction time to prevent excessive modification of the protein surface.[2] |
Quantitative Data Summary
The efficiency of SMCC conjugation is highly dependent on the molar ratio of the crosslinker to the amine-containing protein. This ratio often needs to be optimized based on the concentration of the protein.
Table 1: Recommended Molar Excess of SMCC over Amine-Containing Protein
| Protein Concentration | Recommended Molar Excess of SMCC |
| < 1 mg/mL | 40-80 fold[1][5] |
| 1-4 mg/mL | 20-fold[1][5] |
| 5-10 mg/mL | 5-10 fold[1][5] |
Note: This table provides general guidelines. Empirical testing is often necessary to determine the ideal ratio for your specific application.[1]
Table 2: Recommended Reaction Conditions for SMCC Conjugation
| Step | Parameter | Recommended Condition |
| Step 1: Amine Reaction | pH | 7.2-8.5[1] |
| Temperature | Room temperature or 4°C[1] | |
| Incubation Time | 30-60 minutes at room temperature or 2-4 hours at 4°C[1] | |
| Step 2: Sulfhydryl Reaction | pH | 6.5-7.5[1] |
| Temperature | Room temperature or 4°C[1] | |
| Incubation Time | 30-60 minutes at room temperature or 2-4 hours at 4°C[1] |
Experimental Protocols
Protocol 1: Two-Step SMCC Conjugation
This protocol describes the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5[7][8]
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH₂: Dissolve your Protein-NH₂ in the Conjugation Buffer to the desired concentration (e.g., 1-10 mg/mL).[1]
-
Prepare SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of approximately 10 mM.[1]
-
Activation Reaction: Add the calculated amount of the SMCC stock solution to the protein solution to achieve the desired molar excess (see Table 1). Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]
-
Remove Excess SMCC: Immediately following the incubation, remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent unwanted side reactions.[1][2]
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Prepare Molecule-SH: Ensure your Molecule-SH has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP. If a reducing agent that contains a sulfhydryl group (e.g., DTT) is used, it must be removed prior to conjugation.[2][5]
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Protocol 1, step 5) with the Molecule-SH at a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1]
-
Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.[11]
-
Final Purification: Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove any unreacted molecules.
Visualizing the Process
To better understand the workflow and the chemical reactions involved, the following diagrams are provided.
Caption: General experimental workflow for a two-step SMCC conjugation.
Caption: Impact of buffer components on SMCC conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. proteochem.com [proteochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DM4-SMCC ADC Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the presence of free DM4-SMCC in antibody-drug conjugate (ADC) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high free drug content in my this compound ADC preparation?
High levels of unconjugated this compound can primarily result from two sources: incomplete conjugation during the reaction or degradation of the ADC post-conjugation.[1] Incomplete conjugation can be influenced by suboptimal reaction conditions, such as pH, temperature, and the molar ratio of drug-linker to the antibody. Degradation can occur if the ADC is subjected to harsh conditions during purification or storage.
Q2: How can I adjust my conjugation reaction to minimize the initial amount of free this compound?
Optimizing the conjugation reaction parameters is crucial for maximizing conjugation efficiency and minimizing residual free drug. A systematic screening of reaction parameters can significantly improve conjugation efficiency.[2] Key parameters to consider include:
-
Molar Ratio: Increasing the molar ratio of the this compound linker-drug to the antibody can enhance the drug-to-antibody ratio (DAR), but an excessive amount can lead to higher levels of residual free drug.[3] It is essential to find the optimal balance for your specific antibody.
-
Reaction Time: The reaction time required to achieve the desired DAR can vary. Monitoring the reaction progress over time can help determine the optimal endpoint.[3]
-
pH: The pH of the reaction buffer can influence the reactivity of both the antibody and the SMCC linker. A typical pH range for SMCC conjugation to lysine residues is 7.2-8.5.
-
Co-solvents: The use of co-solvents like DMA (dimethylacetamide) can be necessary to dissolve the hydrophobic this compound. The percentage of co-solvent should be optimized to ensure solubility without denaturing the antibody.[4]
Q3: What are the most effective methods for removing free this compound after the conjugation reaction?
Several purification methods can be employed to effectively remove unconjugated this compound and other small molecule impurities from the ADC preparation. The choice of method or combination of methods will depend on the scale of your preparation and the specific characteristics of your ADC.[5][][7]
Commonly used techniques include:
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is a scalable and efficient method for buffer exchange and removal of small molecule impurities.[5][]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size, making it effective for removing the small free drug from the much larger ADC.[5][]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to remove free drug and also to separate ADC species with different DARs, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[]
-
Membrane Chromatography: This technique offers a scalable and single-use option for removing free payload and other impurities.[8]
-
Activated Carbon Filtration: Activated carbon depth filters can effectively remove free toxins and other related impurities.[9]
Troubleshooting Guide
Problem: High levels of free this compound detected after purification.
This is a common issue that can compromise the efficacy and increase the toxicity of the ADC.[1] The following troubleshooting steps can help identify and resolve the source of the high free drug content.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for addressing high free this compound content.
Quantitative Data Summary
The efficiency of free drug removal can vary between different purification methods. The following table summarizes typical performance characteristics.
| Purification Method | Principle | Typical Free Drug Removal Efficiency | Key Advantages |
| Tangential Flow Filtration (TFF) | Size-based separation via a semi-permeable membrane. | >99% | Scalable, robust, and efficient for buffer exchange.[] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | >99.5% | High resolution for separating small molecules from large proteins.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | >99% | Can also separate different DAR species.[] |
| Membrane Chromatography | Adsorptive separation using membranes. | Log-fold clearance of free payload.[8] | Single-use, scalable, and reduces buffer consumption.[8] |
| Activated Carbon Filtration | Adsorption of impurities onto activated carbon. | Can reduce toxin levels by tens to hundreds of times.[9] | Broad applicability for various toxin-related impurities.[9] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Antibody
This protocol provides a general workflow for the conjugation of this compound to an antibody. Optimization will be required for each specific antibody and application.
Caption: General experimental workflow for this compound ADC preparation.
Methodology:
-
Antibody Preparation: Perform buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Drug-Linker Preparation: Dissolve the this compound in an appropriate organic solvent, such as dimethylacetamide (DMA), to create a stock solution.[4]
-
Conjugation: Add the desired molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation. Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 2-16 hours).
-
Quenching: Stop the reaction by adding a quenching reagent, such as N-acetyl cysteine, to react with any remaining unreacted SMCC linker.
-
Purification: Remove the unconjugated this compound, quenching reagent, and any aggregates using a suitable purification method like TFF or SEC.[5][]
-
Analysis: Characterize the purified ADC for drug-to-antibody ratio (DAR), monomer content, and residual free drug.
Protocol 2: Quantification of Free DM4 by 2D-LC/MS
This protocol outlines a method for the sensitive quantification of free DM4 in an ADC sample using two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS).[1]
Methodology:
-
First Dimension (1D) Separation - SEC:
-
Inject the ADC sample onto a size-exclusion chromatography (SEC) column.
-
Use a mobile phase compatible with both SEC and subsequent MS analysis (e.g., ammonium acetate buffer).[1]
-
The ADC will elute first due to its large size, while the smaller free drug molecules will have a longer retention time.
-
-
Heart-Cutting:
-
Divert the fraction containing the free drug from the 1D SEC eluent to the second-dimension column. This process is known as "heart-cutting".[1]
-
-
Second Dimension (2D) Separation - RP-HPLC:
-
The captured fraction is loaded onto a reversed-phase high-performance liquid chromatography (RP-HPLC) column.
-
Separate the free drug from other small molecule impurities using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of formic acid for better ionization.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the RP-HPLC column is introduced into a mass spectrometer (e.g., a Q-TOF) for detection and quantification of the DM4.
-
The amount of free DM4 can be determined by comparing the peak area to a standard curve of known DM4 concentrations.
-
This 2D-LC/MS approach offers high sensitivity and specificity for the analysis of free drug content without the need for manual sample preparation like protein precipitation.[1]
References
- 1. agilent.com [agilent.com]
- 2. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions [frontiersin.org]
- 4. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cobetter.com [cobetter.com]
Technical Support Center: Managing Hydrophobicity of DM4-SMCC Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the hydrophobicity of DM4-SMCC Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the hydrophobicity of this compound ADCs?
The conjugation of the hydrophobic this compound drug-linker to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC. This can lead to several manufacturing and stability challenges:
-
Aggregation: Increased hydrophobicity is a major driver of protein aggregation, which can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[1][2][3][4][5][6]
-
Reduced Solubility: Hydrophobic ADCs often exhibit lower solubility, making them more difficult to formulate, especially at high concentrations desired for subcutaneous administration.[1][7]
-
Faster Clearance: Highly hydrophobic ADCs can be cleared more rapidly from circulation, potentially reducing their therapeutic window.[2][3]
-
Non-specific Toxicity: Increased hydrophobicity can lead to off-target binding and uptake, contributing to toxicity in healthy tissues.[3]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity and stability of a this compound ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the hydrophobicity of an ADC.
-
Higher DAR, Higher Hydrophobicity: As the number of hydrophobic this compound molecules conjugated to the antibody increases, the overall hydrophobicity of the ADC molecule rises.[1][2]
-
Impact on Stability: Higher DAR values are often associated with a greater tendency for aggregation and reduced stability.[1][2][3] Finding an optimal DAR is a key aspect of ADC development, balancing potency with manufacturability and stability. While higher DARs can increase potency, they may also lead to a narrower therapeutic window due to faster clearance and increased toxicity.[2][3][8]
Q3: What are the key formulation strategies to mitigate the hydrophobicity of this compound ADCs?
Formulation development plays a crucial role in stabilizing hydrophobic ADCs. Key strategies include:
-
Excipient Selection: Utilizing specific excipients can help to stabilize the ADC and prevent aggregation. Common excipients include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often used to prevent surface-induced aggregation and adsorption.[7][]
-
Sugars and Polyols: Sucrose, trehalose, and mannitol can act as cryoprotectants and lyoprotectants in lyophilized formulations and help to stabilize the protein structure.[]
-
Buffers: Histidine and acetate buffers are commonly used to maintain the pH in a range that ensures ADC stability.[]
-
-
Lyophilization: Freeze-drying can be an effective strategy to improve the long-term storage stability of ADCs that are unstable in liquid formulations.[1][10]
-
pH Optimization: Selecting an optimal pH for the formulation is critical for minimizing aggregation and degradation.[7]
Q4: What analytical techniques are used to characterize the hydrophobicity of this compound ADCs?
Several analytical methods are employed to assess the hydrophobicity of ADCs:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for characterizing ADC hydrophobicity and determining the drug-load distribution.[11][12][13][14][15][16][17] HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[11][12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate ADC species based on hydrophobicity, although the denaturing conditions (low pH and organic solvents) can sometimes alter the ADC structure.[17][18]
-
Size Exclusion Chromatography (SEC): SEC is used to monitor the presence of aggregates, which is often a direct consequence of increased hydrophobicity.[17][18]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in this compound ADC Preparations
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR. This can be achieved by adjusting the molar ratio of this compound to the antibody.[1][19] |
| Hydrophobic Nature of the SMCC Linker | If flexibility in the linker is possible, consider linkers with increased hydrophilicity. For example, incorporating polyethylene glycol (PEG) linkers can help to mitigate hydrophobicity. |
| Improper Buffer Conditions | Screen a range of formulation buffers and pH values to identify conditions that minimize aggregation. The addition of excipients like surfactants (e.g., polysorbate 80) and stabilizers (e.g., sucrose, arginine) can be beneficial.[][19] |
| Over-reduction of the Antibody | If using a cysteine-based conjugation strategy, excessive reduction of interchain disulfide bonds can lead to antibody unfolding and aggregation. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time.[6][19] |
| Suboptimal Storage Conditions | Store the ADC at the recommended temperature and protect it from light. For long-term storage, consider lyophilization. |
Issue 2: Poor Solubility of the this compound ADC
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inherent Hydrophobicity of the ADC | Evaluate different formulation compositions to enhance solubility. This includes screening various buffers, pH levels, and the inclusion of solubilizing excipients.[7] |
| High Protein Concentration | If high concentrations are required, a systematic formulation screening is necessary to identify conditions that support solubility at the target concentration. This may involve the use of specific amino acids like arginine or proline as excipients. |
| Precipitation during Formulation or Storage | Ensure all components are fully dissolved before mixing. If precipitation occurs upon storage, re-evaluate the formulation for long-term stability. Lyophilization may be a viable alternative to a liquid formulation.[1][10] |
Experimental Protocols
Protocol 1: Characterization of this compound ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the hydrophobicity and drug-load distribution of a this compound ADC using HIC.[11][13]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
This compound ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to the naked antibody and ADC species with different DAR values. The retention time increases with the number of conjugated this compound molecules (i.e., higher DAR). The average DAR can be calculated from the peak areas.
Table 1: Example HIC Gradient for ADC Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 30 | 0 | 100 |
| 35 | 0 | 100 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
Visualizations
Diagram 1: Troubleshooting Workflow for ADC Aggregation
References
- 1. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation development for hydrophobic therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. tandfonline.com [tandfonline.com]
- 17. leukocare.com [leukocare.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: DM4-SMCC Antibody-Drug Conjugates
Welcome to the technical support center for the characterization and analysis of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic agent DM4 conjugated via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
General Characterization
Q1: What are the primary challenges in characterizing DM4-SMCC ADCs?
Antibody-Drug Conjugates are inherently complex and heterogeneous molecules, which presents several analytical challenges.[1][2][3] The main difficulties in characterizing this compound ADCs include:
-
Heterogeneity : The conjugation process, which typically targets lysine residues, results in a mixture of ADC species with varying drug-to-antibody ratios (DAR), including the presence of unconjugated antibodies.[1][3]
-
Aggregation : The hydrophobic nature of the DM4 payload can increase the propensity for ADC aggregation during manufacturing and storage.[2][4] This is a critical quality attribute to monitor as aggregates can impact efficacy, pharmacokinetics, and immunogenicity.[2]
-
Complex Analytics : A comprehensive suite of analytical methods is required to fully characterize the various quality attributes of the ADC, including DAR, drug distribution, aggregation levels, charge variants, and the amount of free (unconjugated) drug.[1][3]
Drug-to-Antibody Ratio (DAR) Analysis
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The DAR represents the average number of drug molecules conjugated to a single antibody.[1][5] It is a critical quality attribute because it directly influences the ADC's potency, safety, and pharmacokinetics.[1][5] Low DAR may lead to reduced efficacy, while high DAR can increase toxicity and potentially lead to faster clearance from circulation.[1][5]
Q3: Which methods are used to determine the DAR of a this compound ADC?
Several analytical techniques can be used to measure the average DAR and the distribution of different drug-loaded species.[2][6] Common methods include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy : This is a straightforward method for determining the average DAR. It requires the antibody and the drug to have distinct maximum absorbance values at different wavelengths (e.g., 280 nm for the antibody and another wavelength for DM4).[2][6][]
-
Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information on the distribution of different ADC species (e.g., D0, D1, D2, etc.) and calculate an accurate average DAR.[1][2][] The ADC may be analyzed intact or after being reduced into its light and heavy chains.[5]
-
Hydrophobic Interaction Chromatography (HIC) : HIC is a powerful method for separating ADC species based on the hydrophobicity imparted by the drug-linker. However, for lysine-conjugated ADCs like those using SMCC, HIC may show a single broad peak, making it less suitable for determining drug distribution compared to its utility for cysteine-conjugated ADCs.[6]
Free Drug Content
Q4: Why is it important to measure the amount of free DM4 payload in an ADC preparation?
Measuring the free drug content is a critical quality attribute for ADCs.[8] Unconjugated (free) DM4 is highly cytotoxic and its presence, whether from incomplete conjugation or degradation, can lead to off-target toxicity and a narrowed therapeutic window.[8][9] Regulatory agencies require the quantification of free drug to ensure product safety and consistency.[8]
Q5: How is the free DM4 content typically quantified?
The quantification of free DM4 in ADC samples is challenging due to its potentially very low concentration.[10] The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] This technique often requires a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove the antibody and other proteins before analysis.[8]
Aggregation and Stability
Q6: What causes aggregation in this compound ADCs and how is it monitored?
The covalent attachment of the hydrophobic DM4 payload to the antibody can decrease the overall solubility and stability of the protein, leading to the formation of aggregates.[2][4] Aggregation must be monitored throughout the manufacturing process and during stability studies. The primary method for quantifying aggregates (high molecular weight species) is Size-Exclusion Chromatography (SEC) .[2]
Q7: What are the recommended storage conditions for this compound drug-linker conjugates?
For the this compound agent-linker conjugate itself, recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability before conjugation.[12] For the final ADC product, formulation development is critical to determine optimal storage conditions (pH, buffers, excipients) that minimize aggregation and degradation.[13]
In Vitro Potency
Q8: How is the potency of a this compound ADC evaluated in vitro?
The in vitro potency of an ADC is a crucial first step in evaluating its potential efficacy.[14][15] This is typically done using a cell-based cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50).[16] A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability after exposure to the ADC.[14][16][17]
Troubleshooting Guides
DAR Analysis by LC-MS
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Ionization / Low Signal Intensity | Presence of non-volatile salts (e.g., from HIC or SEC buffers), ion suppression.[3] | Perform buffer exchange or desalting of the sample into a volatile buffer (e.g., ammonium acetate) prior to MS analysis.[3][8] Optimize MS source parameters (e.g., temperatures, gas flows).[3] |
| Complex/Unresolved Spectra | High heterogeneity of the ADC, presence of multiple charge states, glycosylation. | Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.[5] Use deconvolution software to interpret the charge state distribution and calculate the neutral mass of each species. |
| Mass Inaccuracy | Instrument calibration drift, improper data processing. | Calibrate the mass spectrometer before analysis using a known standard. Ensure correct parameters are used in the deconvolution software. |
Aggregation Analysis by SEC-HPLC
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | Secondary interactions between the ADC and the column stationary phase.[3] Sample overload. | Optimize mobile phase composition (e.g., adjust pH, ionic strength).[3] Reduce the amount of sample injected onto the column.[3] |
| Variable Retention Times | Fluctuations in ambient temperature, inconsistent mobile phase preparation.[3] | Use a column thermostat to maintain a constant temperature.[3] Ensure mobile phase is prepared accurately and consistently. |
| Poor Resolution of Monomer and Aggregate Peaks | Inappropriate column selection, non-optimal flow rate. | Select an SEC column with the appropriate pore size for the size range of your ADC and its aggregates. Optimize the flow rate to improve resolution. |
Quantitative Data Summary
Typical Quality Control Parameters
| Parameter | Typical Method | Acceptance Criteria (Example) | Reference |
| Average DAR | LC-MS, UV/Vis | 3.5 ± 0.5 | [1] |
| Unconjugated Antibody | LC-MS | < 10% | [1] |
| Aggregation | SEC-HPLC | Monomer Purity > 95% | [2] |
| Free Drug (DM4) | LC-MS/MS | < 1% of total drug | [8] |
| In Vitro Potency (IC50) | Cell-based Cytotoxicity Assay | Report value (varies by target and cell line) | [16] |
In Vitro Cytotoxicity of DM4-ADCs (Examples)
| ADC Target | Cell Line | IC50 (nM) | Reference |
| 5T4 | Multiple GI Cancer Cell Lines | 0.1 - 10 | [16] |
| CD44v6 | Keratinocytes, Epithelial Cells | (Led to on-target toxicity) | [9] |
| KIT | (Various) | (Led to hypersensitivity) | [18] |
Note: IC50 values are highly dependent on the target antigen expression level of the cell line and the specific antibody used.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a representative method for determining the in vitro cytotoxicity of a this compound ADC.[14][16][19]
-
Cell Seeding :
-
Harvest and count the target cancer cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Compound Treatment :
-
Prepare serial dilutions of the DM4-ADC and relevant controls (e.g., unconjugated antibody, an irrelevant ADC) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and untreated cells (vehicle control).[16]
-
Incubate the plate for a predetermined exposure time (e.g., 72-96 hours).[16][17]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization :
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader (a reference wavelength of 630 nm can be used for background subtraction).[16][19]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent cell viability against the logarithm of the drug concentration and fit the data using a suitable program to determine the IC50 value.[16]
-
Protocol 2: Free DM4 Quantification by LC-MS/MS
This protocol provides a general workflow for quantifying unconjugated DM4 in an ADC sample.[8][10][11]
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of ADC sample (or calibration standard/QC sample), add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate the protein (the ADC).
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC Separation :
-
MS/MS Detection :
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for DM4 and the internal standard.
-
Optimize source and collision parameters to maximize signal intensity.
-
-
Quantification :
-
Construct a calibration curve by plotting the peak area ratio (DM4/Internal Standard) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of free DM4 in the ADC samples. The Lower Limit of Quantification (LLOQ) is often in the sub-ng/mL range.[10]
-
Visual Workflows
Caption: High-level workflow for the production and quality control of a this compound ADC.
Caption: Logical workflow for determining Drug-to-Antibody Ratio (DAR) using LC-MS.
Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. agilent.com [agilent.com]
- 6. pharmiweb.com [pharmiweb.com]
- 8. agilent.com [agilent.com]
- 9. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to DM4-SMCC and DM1-SMCC for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent maytansinoid payloads used in the development of antibody-drug conjugates (ADCs): DM4-SMCC and DM1-SMCC. Both payloads are potent microtubule inhibitors designed for targeted delivery to cancer cells via monoclonal antibodies. This document outlines their mechanisms of action, compares their performance based on available data, and provides detailed experimental protocols for their evaluation.
Introduction to this compound and DM1-SMCC
DM1 and DM4 are derivatives of maytansine, a natural product that inhibits tubulin polymerization, a critical process for cell division.[1] By attaching these cytotoxic agents to an antibody through a linker, their cell-killing potential can be specifically directed towards tumor cells that express the target antigen. The linker used in both constructs discussed here is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a non-cleavable linker.[2] This means the payload is released primarily through the degradation of the antibody within the lysosome of the target cell.
The fundamental difference between DM1 and DM4 lies in their chemical structure, which can influence their potency and bystander effect potential. While both are highly effective in killing dividing cells, subtle structural variations can lead to differences in their clinical profiles.[1][3]
Mechanism of Action
Both DM1 and DM4, as maytansinoids, share a common mechanism of action. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the antibody component is degraded, releasing the maytansinoid payload conjugated to the linker and an amino acid residue (e.g., lysine-SMCC-DM1).[4] The released payload then binds to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]
References
- 1. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: DM4-SMCC vs. Cleavable Linkers in ADC Efficacy
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of the non-cleavable DM4-SMCC linker and cleavable linkers, focusing on their impact on ADC efficacy, supported by experimental data and detailed methodologies.
The linker, a seemingly simple bridge between a monoclonal antibody and a cytotoxic payload, dictates the stability, payload release mechanism, and ultimately, the success or failure of an ADC. A non-cleavable linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugated to the maytansinoid payload DM4, relies on the complete degradation of the antibody in the lysosome to release the drug. In contrast, cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or a reducing environment. This fundamental difference in their mechanism of action has profound implications for an ADC's potency, bystander effect, and overall therapeutic window.
Mechanism of Action: A Tale of Two Linkers
The distinct mechanisms of payload release for ADCs with this compound and cleavable linkers are a key differentiator.
dot
Caption: Payload release for non-cleavable vs. cleavable linkers.
ADCs with non-cleavable SMCC linkers require the entire antibody to be broken down within the lysosome of the target cancer cell to release the active payload, in this case, a lysine-SMCC-DM4 catabolite.[1] This process is generally slower and confines the cytotoxic effect primarily to the antigen-expressing target cell.
Conversely, cleavable linkers, such as the disulfide-based SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) linker, are designed to be labile within the cell. Upon internalization, the disulfide bond is reduced in the lysosome, releasing the unmodified DM4 payload.[2][3] This released, membrane-permeable payload can then diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[4][5][]
Quantitative Comparison of ADC Efficacy
Direct head-to-head comparisons of ADCs with this compound and a cleavable linker using the same antibody are limited in publicly available literature. However, comparative studies with different maytansinoid payloads (DM1 vs. DM4) and linker types provide valuable insights into their relative performance.
| Parameter | ADC with this compound (Non-Cleavable) | ADC with Cleavable Linker (e.g., SPDB-DM4) | Reference |
| In Vitro Cytotoxicity (IC50) | Potent against antigen-positive cells. | Generally potent against antigen-positive cells, with little impact from the linker type on direct cytotoxicity.[7] | [7] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Effective in xenograft models. | Often demonstrates superior efficacy in xenograft models, particularly in tumors with heterogeneous antigen expression, attributed to the bystander effect.[7] | [7][8] |
| Bystander Killing | Minimal to no bystander effect. The released catabolite (Lys-SMCC-DM4) is charged and cannot readily cross cell membranes.[5] | Significant bystander effect due to the release of the membrane-permeable DM4 payload.[][9] | [5][][9] |
| Plasma Stability | Generally higher plasma stability, leading to a longer half-life and potentially reduced off-target toxicity from premature payload release.[2] | Stability can be variable depending on the specific cleavable linker chemistry. More hindered disulfide linkers (like SPDB) show increased stability compared to less hindered ones.[10] | [2][10] |
| Therapeutic Window | Potentially wider therapeutic window due to higher plasma stability and reduced off-target toxicities.[2] | The therapeutic window can be narrower due to potential off-target toxicities from premature linker cleavage or bystander effects on healthy tissues.[11] | [2][11] |
A study comparing a CDH6-targeting antibody conjugated to either SMCC-DM1 (non-cleavable) or SPDB-DM4 (cleavable) in OVCAR3 xenografts demonstrated that the ADC with the cleavable SPDB-DM4 linker led to more profound and sustained tumor regression at the same 5 mg/kg dose.[8] This highlights the potential in vivo advantage of cleavable linkers.
Experimental Protocols
Accurate evaluation of ADC efficacy requires robust and well-defined experimental protocols.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
dot
Caption: Workflow for determining in vitro ADC cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an isotype control ADC and free payload as controls.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Signal Generation: The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence values against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Efficacy Study
dot
Caption: Workflow for assessing in vivo ADC efficacy.
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, isotype control ADC, ADC with cleavable linker, ADC with non-cleavable linker).
-
ADC Administration: Administer a single or multiple doses of the ADCs, typically via intravenous injection.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Bystander Killing Assay (Co-culture)
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells. A decrease in the viability of these cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[9]
Conclusion: Selecting the Right Tool for the Job
The choice between a this compound non-cleavable linker and a cleavable linker is not a one-size-fits-all decision and depends heavily on the specific target and tumor characteristics.
-
This compound (Non-cleavable) ADCs are favored for their high plasma stability, which can translate to a better safety profile and a wider therapeutic window.[2] They are particularly well-suited for treating hematological malignancies or solid tumors with high and homogeneous antigen expression, where a bystander effect is less critical.
-
Cleavable Linker ADCs offer the significant advantage of a bystander effect, making them potentially more effective against solid tumors with heterogeneous antigen expression.[7] The ability to kill antigen-negative tumor cells in the vicinity of target cells can lead to more profound and durable anti-tumor responses. However, this comes with the potential for lower plasma stability and a narrower therapeutic window.
Ultimately, the optimal linker strategy must be determined empirically for each ADC candidate through rigorous preclinical evaluation, including the detailed experimental protocols outlined in this guide. By carefully considering the trade-offs between stability, payload release mechanism, and the desired therapeutic outcome, researchers can design more effective and safer ADCs for the treatment of cancer.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of DM4-SMCC Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of antibody-drug conjugates (ADCs) in solid tumors is not solely dependent on their ability to target and kill antigen-positive cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills adjacent antigen-negative tumor cells, plays a crucial role in overcoming tumor heterogeneity and enhancing anti-tumor activity.[1][2] This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the DM4 payload with a non-cleavable SMCC linker against alternatives that employ cleavable linkers, supported by experimental data and detailed protocols.
The Critical Role of the Linker in the Bystander Effect
The ability of an ADC to induce a bystander effect is fundamentally determined by the properties of its linker and payload.[2][3] For the bystander effect to occur, the cytotoxic payload must be released from the ADC in a form that can permeate the cell membrane and diffuse to neighboring cells.[1][]
DM4-SMCC ADCs: A Profile of High Stability and Limited Bystander Killing
The SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker known for its exceptional stability in plasma.[5][] This stability minimizes the premature release of the cytotoxic payload, thereby reducing systemic toxicity.[5] However, upon internalization into the target cancer cell and subsequent lysosomal degradation, the SMCC linker remains attached to the payload along with the lysine residue from the antibody. This results in a charged and membrane-impermeable metabolite (Lysine-SMCC-DM4).[5] Consequently, the cytotoxic agent is trapped within the target cell, precluding its diffusion to adjacent antigen-negative cells and thus preventing a bystander effect.[5] The well-characterized ADC, ado-trastuzumab emtansine (T-DM1), utilizes an SMCC linker with a DM1 payload and is recognized for its lack of a significant bystander effect.[7][8][9]
Cleavable Linkers: Enabling the Bystander Effect
In contrast, ADCs employing cleavable linkers are designed to release the payload in its native, often more permeable, form upon entering the tumor microenvironment or inside the target cell.[][] Payloads such as DM4 and monomethyl auristatin E (MMAE) are membrane-permeable and, when paired with a cleavable linker (e.g., disulfide or peptide-based), can effectively induce bystander killing.[10][11][12]
Comparative Analysis of Bystander Effect Potential
The following table summarizes the key differences influencing the bystander effect of DM4 when conjugated via an SMCC linker versus a cleavable linker.
| Feature | This compound ADC | DM4-Cleavable Linker ADC | MMAE-Cleavable Linker ADC |
| Linker Type | Non-cleavable[5][] | Cleavable (e.g., disulfide, peptide)[11] | Cleavable (e.g., valine-citrulline)[13] |
| Released Payload Form | Lysine-SMCC-DM4 (charged)[5] | DM4 (neutral, permeable)[11] | MMAE (neutral, permeable)[13] |
| Membrane Permeability | Low[5] | High[11] | High[13] |
| Bystander Effect | Minimal to None[5] | Potent[10][11] | Potent[13] |
| Therapeutic Advantage | High specificity for antigen-positive cells, potentially lower off-target toxicity in healthy tissues.[5] | Effective in heterogeneous tumors with varied antigen expression.[1][2] | Effective in heterogeneous tumors, well-documented bystander activity.[12][13] |
| Therapeutic Limitation | Ineffective against antigen-negative tumor cells, potentially leading to resistance and recurrence in heterogeneous tumors.[5] | Potential for higher off-target toxicity if the linker is unstable in circulation.[11] | Potential for off-target toxicity.[13] |
Experimental Assessment of the Bystander Effect
The bystander effect is typically evaluated using in vitro and in vivo models that mimic the heterogeneity of solid tumors.
In Vitro Co-culture Bystander Assay
This assay is a fundamental method to quantify the bystander killing of antigen-negative cells.[10][14]
Principle: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are co-cultured and treated with the ADC. The viability of the Ag- cells, often labeled with a fluorescent marker for identification, is measured over time.[15]
Experimental Protocol:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) target cell line (e.g., HER2-positive SK-BR-3 cells).[7]
-
Select an antigen-negative (Ag-) bystander cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[7] Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy tracking.[15]
-
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).[16]
-
-
ADC Treatment:
-
Treat the co-culture with a serial dilution of the this compound ADC and a comparator ADC with a cleavable linker. Include a non-binding ADC as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.[11]
-
-
Quantification of Bystander Cell Viability:
-
Data Analysis:
-
Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 for the bystander effect.
-
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.[13][17]
Principle: A mixed population of Ag+ and Ag- tumor cells is implanted into immunodeficient mice. The effect of the ADC on the growth of the overall tumor and specifically the Ag- cell population is monitored.[15]
Experimental Protocol:
-
Cell Preparation:
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice.[15]
-
-
ADC Administration:
-
Once tumors are established, administer the this compound ADC, a positive control ADC (with a cleavable linker), and a vehicle control.
-
-
Tumor Growth Monitoring:
-
Data Analysis:
-
Compare the tumor growth inhibition and the reduction in luciferase signal between the different treatment groups.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of the bystander effect and a typical experimental workflow.
Caption: Mechanism of ADC Action: this compound vs. DM4-Cleavable Linker.
Caption: Workflow for an In Vitro Co-culture Bystander Effect Assay.
Conclusion
The choice of linker is a critical design feature that dictates the potential for a bystander effect in ADC therapeutics. While this compound ADCs offer the advantage of high plasma stability and targeted cytotoxicity, their non-cleavable linker design inherently limits their ability to mediate bystander killing. For the treatment of heterogeneous solid tumors where antigen expression is varied, ADCs with cleavable linkers and membrane-permeable payloads like DM4 or MMAE are more likely to provide a therapeutic advantage by eradicating both antigen-positive and surrounding antigen-negative tumor cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of the bystander effect, enabling an informed and rational approach to ADC drug development.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to In Vivo Efficacy of ADC Linkers
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, directly impacting its stability, efficacy, and toxicity. For researchers, scientists, and drug development professionals, understanding the in vivo performance of different linker technologies is paramount for designing next-generation ADCs with improved clinical outcomes. This guide provides an objective comparison of the in vivo efficacy of various ADC linkers, supported by experimental data from preclinical studies.
The Critical Role of the Linker in ADC Performance
An ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicities.[1] Upon reaching the tumor microenvironment and internalization into target cancer cells, the linker should facilitate the efficient release of the active payload.[1] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and, consequently, different in vivo efficacy profiles.
Comparative In Vivo Efficacy of ADC Linkers
The following table summarizes quantitative data from various preclinical studies, offering a comparative view of the in vivo efficacy of ADCs equipped with different linker technologies. These studies utilize xenograft models of human cancers to assess the anti-tumor activity of the ADCs.
| Linker Type | Specific Linker | ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Cleavable | Val-Cit (vc-MMAE) | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | [2] |
| Non-cleavable | SMCC-DM1 | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [2] |
| Cleavable | Val-Cit (vc-MMAE) | Trastuzumab-vc-MMAE | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | [2] |
| Non-cleavable | SMCC-DM1 | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% | [2] |
| Cleavable | Exo-EVC-MMAE | APL-1081 | NCI-N87 (gastric) | 2.5 mg/kg | More effective than Val-Cit-PABC-MMAE | [3] |
| Cleavable | Val-Cit-PABC-MMAE | ADC 11 | NCI-N87 (gastric) | 2.5 mg/kg | Less effective than Exo-EVC-MMAE | [3] |
| Cleavable | Novel LegoChem Biosciences Linker | LCB-ADC | NCI-N87 (gastric) | 5 mg/kg, once a week for 4 weeks | More effective than T-DM1 | [4] |
| Non-cleavable | SMCC-DM1 | T-DM1 | NCI-N87 (gastric) | 5 mg/kg, once a week for 4 weeks | Less effective than LCB-ADC | [4] |
| Cleavable | Novel LegoChem Biosciences Linker | LCB-ADC | JIMT-1 (breast) | Not specified | Potent in vivo efficacy | [4] |
| Non-cleavable | SMCC-DM1 | T-DM1 | JIMT-1 (breast) | Not specified | No effect | [4] |
Mechanisms of Action and Experimental Workflows
The differential in vivo efficacy observed between various linkers stems from their distinct payload release mechanisms and stability profiles. The following diagrams illustrate these concepts and a typical experimental workflow for evaluating ADC efficacy in vivo.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Caption: General experimental workflow for in vivo ADC efficacy studies.
Experimental Protocols
The following provides a generalized methodology for assessing the in vivo efficacy of ADCs in xenograft mouse models. Specific parameters such as cell numbers, tumor volumes at the start of treatment, and dosing schedules may vary between studies.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., NCI-N87, JIMT-1) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the commencement of treatment.
3. ADC Administration and Treatment Groups:
-
Mice are randomized into various treatment groups, including a vehicle control group and groups for each ADC construct being evaluated.
-
ADCs are typically administered intravenously (IV) at specified doses and schedules (e.g., single dose or multiple doses over a period).
4. In Vivo Efficacy Assessment:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study continues until tumors in the control group reach a predetermined endpoint, or for a specified duration.
5. Data Analysis:
-
Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical analysis is performed to determine the significance of differences in tumor growth between the groups.
6. Pharmacokinetic Analysis (Optional but Recommended):
-
Blood samples are collected at various time points after ADC administration.
-
The concentration of total antibody and antibody-conjugated drug in the plasma is quantified using methods like ELISA or LC-MS/MS to assess the stability of the ADC in circulation.[5]
Conclusion
The choice of linker technology is a critical decision in the design of an ADC, with profound implications for its in vivo performance. Cleavable linkers, such as the widely used valine-citrulline (vc) linker, can offer potent anti-tumor activity, including the potential for a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells.[2] Non-cleavable linkers, on the other hand, generally exhibit greater stability in circulation, which can lead to a better-tolerated ADC, although sometimes with attenuated efficacy compared to their cleavable counterparts.[6] The development of novel linker technologies continues to be an active area of research, with the goal of further optimizing the therapeutic window of ADCs for the treatment of cancer.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2‐Antibody‐Drug Conjugate against Refractory HER2‐Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Navigating the Plasma Proteome: A Comparative Guide to the Stability of DM4-SMCC and Other ADC Linkers
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index. An ideal ADC must remain intact in circulation to minimize off-target toxicity and ensure maximum delivery of its cytotoxic payload to tumor cells. This guide provides an in-depth comparison of the plasma stability of the non-cleavable DM4-SMCC linker system against a range of other commonly used linkers, supported by experimental data and detailed methodologies.
The choice of linker technology is paramount in ADC design, directly influencing both safety and efficacy. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a non-cleavable linker, is prized for its high stability. When conjugated to the potent microtubule-disrupting agent DM4, it forms a robust ADC designed for payload release only after internalization into the target cancer cell and subsequent lysosomal degradation of the antibody. This guide will delve into the quantitative stability data of this compound in comparison to other linker classes, including cleavable peptide, disulfide, and pH-sensitive linkers, providing a clear perspective on their relative performance.
Comparative Plasma Stability of ADC Linkers
The stability of an ADC in plasma is typically assessed by measuring the change in the drug-to-antibody ratio (DAR) over time or by quantifying the amount of prematurely released free payload. A slower decrease in DAR and lower levels of free payload are indicative of higher plasma stability.
In Vivo Stability Data
The following table summarizes pharmacokinetic data from preclinical studies, offering a comparative view of the in vivo stability of various linker-payload combinations.
| Linker Type | ADC Construct | Species | Key Stability Findings | Reference |
| Non-Cleavable (Thioether) | SMCC-DM1 | Mouse | t½ ≈ 10.4 days | [1] |
| Non-Cleavable (Thioether) | J2898A-SMCC-[3H]DM1 | Not Specified | Comparable clearance rates for DARs ~2-6. | [2] |
| Cleavable (Peptide) | CX-DM1 (Triglycyl) | Mouse | t½ ≈ 9.9 days (Comparable to SMCC-DM1) | [1] |
| Cleavable (Peptide) | Val-Cit-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days) . | [3] |
| Cleavable (Peptide) | Val-Ala/Val-Cit | Mouse | Hydrolyzed within 1 hour. | [1] |
| Cleavable (Disulfide) | sulfo-SPDB-DM4 | Not Specified | Increased steric hindrance enhances stability. | [4] |
| Cleavable (pH-Sensitive) | Silyl Ether-MMAE | Human Plasma | t½ > 7 days | [1] |
| Cleavable (pH-Sensitive) | Hydrazone | Human Plasma | t½ = 2 days | [1] |
| Cleavable (pH-Sensitive) | Carbonate | Human Plasma | t½ = 36 hours | [1] |
| Cleavable (Enzyme-Sensitive) | Sulfatase-cleavable | Mouse Plasma | High stability (> 7 days) | [1] |
In Vitro Stability Data
In vitro assays using plasma from different species are crucial for initial screening and understanding species-specific differences in ADC metabolism.
| Linker Type | ADC Construct | Plasma | % Payload Release / Stability | Time | Reference |
| Cleavable (Peptide) | Val-Cit-MMAE | Mouse | ~25% release | 6 days | [5] |
| Cleavable (Peptide) | Val-Cit-MMAE | Rat | ~2.5% release | 6 days | [5] |
| Cleavable (Peptide) | Val-Cit-MMAE | Human | <1% release | 6 days | [5] |
| Cleavable (Peptide) | Val-Cit-MMAE | Cynomolgus Monkey | <1% release | 6 days | [5] |
Experimental Protocols for Assessing ADC Plasma Stability
Accurate assessment of ADC stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for both in vivo and in vitro plasma stability assays.
In Vivo Plasma Stability Assessment
This method evaluates the pharmacokinetic profile and stability of an ADC in a living organism.
Objective: To determine the in vivo half-life, clearance, and change in DAR of an ADC over time.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, cynomolgus monkeys).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Bioanalytical Analysis: Analyze the plasma samples using validated methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentrations of:
-
Total antibody
-
Intact ADC (antibody-conjugated drug)
-
Unconjugated (free) payload
-
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life for both the total antibody and the intact ADC. A faster clearance of the intact ADC compared to the total antibody is indicative of linker instability.
In Vitro Plasma Stability Assay
This assay provides a controlled environment to assess the stability of an ADC in plasma from various species.
Objective: To determine the rate of drug deconjugation and payload release from an ADC in a plasma matrix.
Methodology:
-
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in the plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
-
Sample Preparation for Free Payload Analysis:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma aliquots to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
-
Sample Preparation for Intact ADC Analysis:
-
Immunoaffinity Capture: Use protein A or antigen-specific affinity beads to capture the ADC from the plasma aliquots.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the intact ADC from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples (supernatant for free payload and eluate for intact ADC) using LC-MS/MS to quantify the amount of free payload and determine the average DAR of the intact ADC at each time point.
-
-
Data Analysis: Plot the percentage of free payload or the average DAR over time to determine the stability of the ADC.
Visualizing ADC Mechanisms and Stability Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Conclusion
The plasma stability of an ADC is a critical attribute that profoundly influences its therapeutic window. The non-cleavable this compound linker demonstrates high stability in plasma, minimizing the premature release of its potent maytansinoid payload and thereby reducing the potential for off-target toxicities. Comparative data suggests that while some advanced cleavable linkers, such as certain peptide and enzyme-sensitive linkers, can achieve comparable stability in human plasma, many traditional cleavable linkers exhibit significantly lower stability, particularly in rodent plasma.
The choice of linker should be carefully considered in the context of the specific target, payload, and desired mechanism of action. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and information to make informed decisions in the design and development of next-generation antibody-drug conjugates with optimized plasma stability and therapeutic performance.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Showdown: DM4-SMCC vs. vc-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker and payload is a critical decision in the design of an effective Antibody-Drug Conjugate (ADC). This guide provides a detailed comparison of two widely utilized ADC formats: those bearing the maytansinoid derivative DM4 conjugated via a non-cleavable SMCC linker, and those with the auristatin analog vc-MMAE, which features a cleavable valine-citrulline linker.
At a Glance: Key Differences
| Feature | DM4-SMCC ADC | vc-MMAE ADC |
| Payload | DM4 (a maytansinoid) | MMAE (monomethyl auristatin E, an auristatin) |
| Linker | SMCC (non-cleavable thioether) | vc (cleavable dipeptide, valine-citrulline) |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1] | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[2][3] |
| Payload Release | Requires complete lysosomal degradation of the antibody to release the active payload (lysine-SMCC-DM4).[4][5] | Enzymatic cleavage of the linker by lysosomal proteases (e.g., Cathepsin B) releases the membrane-permeable MMAE payload.[3][6] |
| Bystander Effect | Minimal to none. The released payload is a charged amino acid-linker-drug complex with poor cell permeability.[3][4] | Potent. The released MMAE is cell-permeable and can diffuse out of the target cell to kill neighboring antigen-negative cells.[3][7] |
| Plasma Stability | Generally high due to the stable, non-cleavable linker.[1][8] | The vc linker is designed to be stable in circulation but can be susceptible to premature cleavage by certain plasma proteases.[9][10] |
| Common Toxicities | Ocular toxicity is a frequently reported adverse event.[4] | Neutropenia and peripheral neuropathy are common dose-limiting toxicities.[4] |
Delving Deeper: A Component-by-Component Analysis
The Payloads: DM4 vs. MMAE
Both DM4 and MMAE are highly potent microtubule inhibitors, a class of cytotoxic agents that disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2] Their high cytotoxicity, with IC50 values often in the nanomolar to picomolar range, makes them ideal payloads for ADCs.[11][12][13]
-
DM4 (Ravatansine) is a derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus.[10]
-
MMAE (Monomethyl Auristatin E) is a synthetic analog of dolastatin 10, a natural product from the sea hare Dolabella auricularia.[2]
While both target tubulin, subtle differences in their chemical structures and potencies can influence the overall efficacy of the ADC.
The Linkers: SMCC vs. vc
The linker is a critical component that dictates the stability of the ADC in circulation and the mechanism of payload release.
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable thioether linker.[2] This means that the payload is only released after the entire antibody is degraded within the lysosome of the target cell.[4][5] This results in the release of the payload attached to the linker and an amino acid residue (lysine) from the antibody. This complex is generally not cell-permeable, which limits the bystander effect.[3][4] The high stability of the SMCC linker in the bloodstream can contribute to a better safety profile by minimizing premature payload release.[1][8]
-
vc (Valine-Citrulline) is a dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment and within cancer cells.[6] Upon cleavage, the vc linker releases the unmodified, cell-permeable MMAE payload.[3][6] This efficient release mechanism is a prerequisite for the potent bystander effect observed with vc-MMAE ADCs.[3][7]
Visualizing the Mechanisms of Action
Caption: Mechanisms of Action for this compound and vc-MMAE ADCs
The Bystander Effect: A Key Differentiator
A significant advantage of the vc-MMAE platform is its ability to induce a potent bystander effect.[3][7] This occurs when the cell-permeable MMAE, once released within a target cancer cell, diffuses into the surrounding tumor microenvironment and kills neighboring cells, even if they do not express the target antigen.[7] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.
In contrast, the this compound construct, due to its non-cleavable linker, releases a charged payload-linker complex that cannot efficiently cross cell membranes, thus limiting its ability to kill bystander cells.[3][4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and vc-MMAE ADCs
-
MTT or XTT reagent
-
Solubilization buffer (for MTT) or PMS reagent (for XTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated and vehicle-treated controls.
-
Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Assay)
Objective: To quantitatively assess the bystander killing of antigen-negative cells by the ADCs.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium
-
96-well plates
-
This compound and vc-MMAE ADCs
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the ADCs.
-
Incubate for 72-120 hours.
-
Quantify the viability of the Ag- (GFP-positive) cell population using fluorescence microscopy or a plate reader.
-
Compare the viability of Ag- cells in the presence of Ag+ cells and ADC to the viability of Ag- cells treated with the ADC alone.
In Vivo Efficacy and Toxicity Evaluation
Objective: To compare the anti-tumor efficacy and tolerability of the ADCs in a preclinical animal model.
Experimental Model:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human tumor xenograft model established by subcutaneously implanting a relevant cancer cell line.
Procedure for Efficacy Study:
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, vc-MMAE ADC).
-
Administer the ADCs intravenously at various dose levels.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves to compare the efficacy of the different ADCs.
Procedure for Toxicity Study:
-
Administer escalating doses of the ADCs to healthy or tumor-bearing mice.
-
Monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Visualizing the Experimental Workflow
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Validating DM4-SMCC ADC Efficacy: A Comparative Guide to Preclinical Models
For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in validating the efficacy of Antibody-Drug Conjugates (ADCs). This guide provides a comparative overview of common preclinical models for evaluating ADCs utilizing the potent microtubule-disrupting agent DM4 conjugated via a stable SMCC linker. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the design and interpretation of these crucial studies.
The DM4 payload, a maytansinoid derivative, induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker ensures ADC stability in circulation, with payload release occurring primarily after internalization into the target cancer cell. This targeted delivery mechanism is paramount to the ADC's therapeutic window, and its validation hinges on robust preclinical evaluation.
Comparative Efficacy of DM4-ADCs in Xenograft Models
The following tables summarize the preclinical efficacy of Coltuximab Ravtansine (SAR3419), an anti-CD19 ADC utilizing a DM4 payload, in various B-cell lymphoma xenograft models. These models are instrumental in demonstrating the dose-dependent anti-tumor activity and survival benefit conferred by the ADC.
Table 1: Efficacy of Coltuximab Ravtansine (SAR3419) in a WSU-DLCL2 Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Median Tumor Doubling Time (days) | Complete Regressions |
| Vehicle Control | - | 5.5 | 0/8 |
| Rituximab | 30 | 12.5 | 0/8 |
| SAR3419 | 7.5 | 20.0 | 2/8 |
| SAR3419 | 15 | Not Reached | 8/8 |
| SAR3419 | 30 | Not Reached | 8/8 |
Data adapted from a study on the preclinical activity of SAR3419 in non-Hodgkin's lymphoma xenograft models.[1][2]
Table 2: Survival Outcome in a WSU-FSCCL Systemic Xenograft Model
| Treatment Group | Dose (mg/kg) | Median Survival (days) | Long-term Survivors (>150 days) |
| Vehicle Control | - | 70 | 0/8 |
| Rituximab | 30 | 85 | 0/8 |
| SAR3419 | 7.5 | 105 | 2/8 |
| SAR3419 | 15 | >150 | 8/8 |
| SAR3419 | 30 | >150 | 8/8 |
Data adapted from a study on the preclinical activity of SAR3419 in non-Hodgkin's lymphoma xenograft models.[1][2]
Table 3: Efficacy of Coltuximab Ravtansine (SAR3419) in a Ramos Subcutaneous Xenograft Model
| Treatment Outcome | Dose of Conjugated DM4 (µg/kg) | Corresponding ADC Dose (mg/kg) |
| Minimal Effective Single Dose | ~50 | ~2.5 |
| Dose for 100% Complete Regressions | 100 | 5.0 |
Data adapted from a study on the design and preclinical evaluation of Coltuximab Ravtansine.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized, yet comprehensive, protocols for establishing and utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models for ADC efficacy assessment.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., WSU-DLCL2, Ramos) in the recommended medium and conditions until they reach the logarithmic growth phase.
-
Harvest the cells using trypsin or a cell scraper, wash with sterile phosphate-buffered saline (PBS), and perform a cell count to determine viability (typically >95% is required).
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL). For some cell lines, a 1:1 mixture with Matrigel may be used to improve tumor take rate.
-
-
Tumor Implantation:
-
Utilize immunocompromised mice (e.g., SCID or NOD/SCID) that are 6-8 weeks old.
-
Subcutaneously inject the cell suspension into the flank of the mice using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Study Initiation:
-
Monitor the mice for tumor growth by palpation.
-
Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
ADC Administration and Monitoring:
-
Administer the DM4-SMCC ADC, vehicle control, and any comparator agents (e.g., unconjugated antibody, standard-of-care chemotherapy) via the appropriate route (typically intravenous for ADCs).
-
The dosing schedule will be dependent on the specific ADC and study design (e.g., single dose, or multiple doses on a defined schedule).[1][2][3]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue tumor volume measurements throughout the study.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Primary endpoints typically include tumor growth inhibition and, in some cases, complete tumor regression. For systemic models, survival is a key endpoint.[1][2]
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Patient-Derived Xenograft (PDX) Model Protocol
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approval.
-
Transport the tissue to the laboratory in a sterile transport medium on ice.
-
In a sterile environment, mechanically mince the tumor tissue into small fragments (e.g., 2-3 mm³).
-
-
Implantation:
-
Implant the tumor fragments subcutaneously into the flank of highly immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Model Establishment and Expansion:
-
Monitor the mice for tumor growth. The time to establishment can be variable.
-
Once the initial tumor (P0) reaches a sufficient size (e.g., >1000 mm³), excise it and serially passage it into new cohorts of mice for expansion (P1, P2, etc.).
-
Cryopreserve portions of the tumor at each passage for future use.
-
-
Cohort Generation and Efficacy Study:
-
Once a stable PDX line is established, expand it to generate a sufficient number of tumor-bearing mice for the efficacy study.
-
When tumors reach the desired size, randomize the mice into treatment groups.
-
Follow the procedures for ADC administration, monitoring, and endpoint analysis as described in the CDX protocol.
-
Visualizing the Mechanisms and Workflows
To better illustrate the complex processes involved in this compound ADC validation, the following diagrams have been generated using Graphviz.
This compound ADC Mechanism of Action.
References
- 1. Superior antitumor activity of SAR3419 to rituximab in xenograft models for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DM4-SMCC: A Guide for Laboratory Professionals
Essential protocols for the proper handling and disposal of the potent cytotoxic agent DM4-SMCC are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and professionals in drug development must adhere to stringent procedures when managing waste containing this antibody-drug conjugate (ADC) linker-payload. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound, emphasizing containment and adherence to institutional and regulatory standards.
This compound is a drug-linker conjugate utilized in the development of ADCs, combining the potent antitubulin agent DM4 with a non-cleavable SMCC linker.[1][2] The high cytotoxicity of such compounds necessitates careful management throughout their lifecycle, from handling to final disposal, to prevent occupational exposure and environmental contamination.[3][4]
Core Principles for Handling and Disposal
The fundamental principle for managing this compound waste is treating it as highly hazardous cytotoxic material. All personnel involved in the handling and disposal process must receive thorough training on the associated risks and safety procedures.[3][5] A comprehensive safety program should be in place, encompassing employee training, the use of appropriate personal protective equipment (PPE), and established work practices and engineering controls.[5][6]
Personal Protective Equipment (PPE)
When handling this compound in any form, researchers must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[3][7]
Recommended PPE includes:
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential.[7]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a properly fitted respirator should be used.[7]
Step-by-Step Disposal Procedures
In the absence of a specific, validated chemical deactivation protocol for this compound, the primary method of disposal is through collection and segregation as hazardous chemical waste.
-
Segregation at the Source: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, and plates), and contaminated PPE, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.[9] The container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatterproof container. This container must also be clearly labeled as cytotoxic waste. Do not dispose of this compound solutions down the drain.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound."
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Decontamination of Work Surfaces: After handling this compound, all work surfaces and equipment must be thoroughly decontaminated. The specific decontamination solution and procedure should be in accordance with the laboratory's standard operating procedures for potent compounds.
-
Spill Management: In the event of a spill, evacuate the area and follow the institution's established spill response protocol for highly potent compounds. This typically involves using a spill kit containing appropriate absorbent materials and PPE. All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
| Occupational Exposure Limit (OEL) for most ADCs | < 0.1 μg/m³ | [10] |
Note: The OEL is a general guideline for ADCs and specific limits for this compound should be confirmed with a safety professional.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Adherence to these procedures is paramount for the safety of all laboratory personnel and for maintaining compliance with environmental regulations. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) for the most accurate and detailed information.[6][7][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1228105-52-9 | Chemsrc [chemsrc.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. trinityconsultants.com [trinityconsultants.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Handling of DM4-SMCC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like DM4-SMCC is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
This compound is a drug-linker conjugate that incorporates DM4, a highly potent maytansinoid, a class of microtubule-targeting agents.[1] Due to its cytotoxic nature, stringent adherence to safety protocols is necessary to prevent occupational exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the recommended equipment. While specific quantitative data for this compound is limited, the recommendations are based on guidelines for handling potent cytotoxic compounds.
| PPE Component | Specification | Purpose & Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | To provide a robust barrier against skin contact. The outer glove should be changed immediately upon known or suspected contact with this compound. Regular glove changes are recommended during extended procedures. Specific breakthrough time data for this compound with various glove materials is not readily available; therefore, a conservative approach with double gloving is essential. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | To protect skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | To protect the eyes from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of this compound or when there is a potential for aerosol generation. | To prevent inhalation of the potent cytotoxic powder. Respiratory protection should be used within the context of a comprehensive respiratory protection program, including fit-testing. |
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. This includes preparation, handling, and decontamination steps.
Experimental Protocols: Key Procedures
Weighing and Reconstitution of this compound Powder:
-
Preparation: All procedures involving powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a glove box to minimize inhalation risk. The work surface should be covered with a disposable, absorbent, plastic-backed liner.
-
Tare Weighing: Tare a clean, sealable container on an analytical balance inside the containment device.
-
Aliquotting: Carefully transfer the desired amount of this compound powder to the tared container using dedicated spatulas.
-
Cleaning: Decontaminate the spatula and any other tools used during the process immediately after use.
-
Reconstitution: Add the appropriate solvent to the container with the this compound powder. Cap the container securely and mix gently until the powder is completely dissolved.
Decontamination and Disposal Plan
Effective decontamination and proper disposal are critical to prevent secondary exposure and environmental contamination.
Decontamination:
While specific decontamination studies for this compound are not available, a two-step cleaning process is recommended for surfaces potentially contaminated with cytotoxic drugs.
| Decontamination Step | Agent | Procedure |
| 1. Initial Cleaning | A solution of sodium dodecyl sulfate (SDS) or a similar detergent. | Thoroughly wipe down all potentially contaminated surfaces to remove any visible residue. |
| 2. Inactivation/Final Rinse | A freshly prepared 10% solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol or sterile water. | Apply the bleach solution and allow for a contact time of at least 10 minutes. Follow with a rinse to remove the bleach, which can be corrosive. |
Disposal:
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes used PPE (gloves, gowns), disposable plasticware, and absorbent liners. Place in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste". |
| Liquid Waste | Includes unused or spent solutions of this compound. Collect in a sealed, leak-proof container that is clearly labeled with the contents. Do not dispose of down the drain. |
| Sharps Waste | Includes needles and syringes used for handling this compound solutions. Dispose of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic sharps. |
All cytotoxic waste should be segregated from other waste streams and disposed of via incineration by a licensed hazardous waste management company.
By implementing these safety measures and fostering a culture of safety awareness, researchers can effectively mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe and secure laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
